2-Amino-5-methylbenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELAGXOBBSTJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163800 | |
| Record name | Benzothiazole, 2-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14779-17-0 | |
| Record name | 5-Methyl-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-benzothiazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-methylbenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole, 2-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-2-BENZOTHIAZOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5GV4TQ4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 2-Amino-5-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 2-Amino-5-methylbenzothiazole, a heterocyclic amine with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data from its closely related isomers, 2-Amino-4-methylbenzothiazole and 2-Amino-6-methylbenzothiazole, to provide a broader context for its physicochemical characteristics. The document details its chemical structure, physical properties, and outlines a plausible synthetic route. Furthermore, it delves into the biological significance of the 2-aminobenzothiazole scaffold, particularly its role as an inhibitor of the PI3K/AKT signaling pathway, a critical target in cancer therapy.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its common isomers are summarized in the table below. It is important to note the distinct properties that arise from the varied substitution pattern on the benzene ring.
| Property | This compound | 2-Amino-4-methylbenzothiazole | 2-Amino-6-methylbenzothiazole |
| CAS Number | 14779-17-0[1] | 1477-42-5 | 2536-91-6 |
| Molecular Formula | C₈H₈N₂S | C₈H₈N₂S | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol | 164.23 g/mol | 164.23 g/mol |
| Appearance | Off-white solid (predicted) | - | Pale yellow granular product |
| Melting Point | Data not available | - | 140-142 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Soluble in hot ethanol |
Experimental Protocols
Synthesis of this compound
A plausible and detailed experimental protocol for the synthesis of this compound can be adapted from the established synthesis of its 6-methyl isomer, which utilizes m-toluidine as the starting material.
Reaction Scheme:
m-Toluidine → m-Tolylthiourea → this compound
Step 1: Synthesis of m-Tolylthiourea
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 1 mole of m-toluidine in a suitable solvent such as chlorobenzene.
-
Slowly add 0.55 moles of concentrated sulfuric acid dropwise to form a fine suspension of m-toluidine sulfate.
-
To this suspension, add 1.1 moles of sodium thiocyanate.
-
Heat the mixture at 100°C for approximately 3 hours. The resulting solution contains the intermediate, m-tolylthiourea.
Step 2: Cyclization to this compound
-
Cool the solution containing m-tolylthiourea to 30°C.
-
Slowly add 1.34 moles of sulfuryl chloride, ensuring the temperature does not exceed 50°C.
-
Maintain the reaction mixture at 50°C for 2 hours, or until the evolution of hydrogen chloride gas ceases.
-
Remove the solvent by distillation.
-
The resulting crude product is then made alkaline by the addition of concentrated ammonium hydroxide, which precipitates the this compound.
-
The precipitate is filtered and washed with water.
-
For purification, the solid can be recrystallized from a suitable solvent such as ethanol.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, C=N stretching of the thiazole ring, and C-S stretching.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.
Biological Activity and Signaling Pathway
The 2-aminobenzothiazole scaffold is a recognized pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer properties. A significant mechanism of action for the anticancer effects of many 2-aminobenzothiazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2][3][4] This pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[3][4]
The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently overactive in cancer.[3][4] Certain 2-aminobenzothiazole derivatives have been shown to be potent inhibitors of PI3Kα, a key isoform in this pathway.[5] By inhibiting PI3K, these compounds can block downstream signaling through AKT and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5]
Below is a diagram illustrating the inhibition of the PI3K/AKT signaling pathway by 2-aminobenzothiazole derivatives.
References
- 1. 2-Amino-5-Methyl Benzothiazole (CAS No. 14779-17-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-5-methylbenzothiazole and Its Isomers
Disclaimer: Direct experimental data for 2-Amino-5-methylbenzothiazole is scarce in the readily available scientific literature. This guide provides a comprehensive overview of the physicochemical characteristics, synthetic approaches, and analytical methodologies based on closely related isomers and the general properties of the 2-aminobenzothiazole scaffold. Researchers should validate all information for the specific this compound compound through experimental analysis.
Physicochemical Properties
Table 1: General and Physical Properties of Aminomethylbenzothiazole Isomers
| Property | 2-Amino-4-methylbenzothiazole | 2-Amino-6-methylbenzothiazole | 5-Amino-2-methylbenzothiazole |
| Molecular Formula | C₈H₈N₂S | C₈H₈N₂S | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol | 164.23 g/mol | 164.23 g/mol |
| Appearance | Not Specified | Pale yellow granular product | Powder |
| Melting Point | Not Specified | 140-142 °C | 249-250 °C (decomposes)[1] |
Table 2: Spectroscopic Data of Aminomethylbenzothiazole Isomers
| Spectroscopic Data | 2-Amino-4-methylbenzothiazole | 2-Amino-6-methylbenzothiazole | 5-Amino-2-methylbenzothiazole |
| ¹H NMR | Data not available | Data not available | Data not available |
| ¹³C NMR | Data not available | Data not available | Data not available |
| IR Spectroscopy | Data not available | Data not available | Data not available |
| Mass Spectrometry | Data not available | Data not available | Data not available |
Synthesis and Experimental Protocols
A general synthetic approach for 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen. The following is a generalized protocol that could be adapted for the synthesis of this compound from 4-methylaniline (p-toluidine).
General Experimental Protocol for the Synthesis of a 2-Aminomethylbenzothiazole Derivative
Materials:
-
Substituted aniline (e.g., 4-methylaniline)
-
Sodium thiocyanate (or potassium thiocyanate)
-
A suitable solvent (e.g., glacial acetic acid, chlorobenzene)
-
Halogen (e.g., bromine or sulfuryl chloride)
-
Base for neutralization (e.g., sodium hydroxide, ammonium hydroxide)
-
Ethanol for recrystallization
Procedure:
-
Dissolve the substituted aniline in the chosen solvent.
-
Add the thiocyanate salt to the solution.
-
Slowly add the halogenating agent (e.g., bromine in acetic acid or sulfuryl chloride) to the mixture while controlling the temperature.
-
Heat the reaction mixture under reflux for a specified period until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture and pour it into water.
-
Neutralize the solution with a base to precipitate the crude product.
-
Filter the crude product, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminomethylbenzothiazole derivative.
Analytical Methodologies
For the analysis and characterization of this compound, standard analytical techniques employed for similar organic compounds would be applicable.
Table 3: Analytical Methodologies for the Characterization of 2-Aminobenzothiazole Derivatives
| Technique | Purpose | General Protocol |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | Use silica gel plates with a suitable eluent system (e.g., ethyl acetate/hexane mixture). Visualize spots under UV light or with a staining agent. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is commonly used. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | The sample can be analyzed as a KBr pellet or using an ATR accessory. Look for characteristic peaks for N-H, C-H, C=N, and C-S bonds. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular ion peak and fragmentation pattern, confirming the molecular formula. |
| Elemental Analysis | Determination of the elemental composition. | Provides the percentage of carbon, hydrogen, nitrogen, and sulfur, which can be compared with the theoretical values for the molecular formula. |
Biological Activity and Signaling Pathways
Specific information regarding the biological activity and signaling pathways of this compound is not available in the reviewed literature. However, the 2-aminobenzothiazole scaffold is a known pharmacophore present in a variety of biologically active compounds. Derivatives of 2-aminobenzothiazole have been reported to exhibit a wide range of activities, including but not limited to:
-
Anticancer
-
Antimicrobial
-
Antitubercular
-
Anti-inflammatory
-
Antiviral
The mechanism of action for these activities is highly dependent on the specific substitution pattern on the benzothiazole ring. Without experimental data for this compound, any discussion of its specific biological effects or signaling pathway involvement would be speculative. Researchers interested in the bioactivity of this compound would need to perform in vitro and in vivo studies.
Visualizations
As specific signaling pathways for this compound are not known, a generalized workflow for the synthesis and characterization of a hypothetical 2-aminobenzothiazole derivative is provided below.
Caption: A general workflow for the synthesis and characterization of a 2-aminobenzothiazole derivative.
References
An In-depth Technical Guide to 2-Amino-Methyl-Benzothiazole Derivatives
A Note on Nomenclature: The specific compound "2-Amino-5-methylbenzothiazole" is not commonly cited in chemical literature. However, due to its structural similarity, this guide will focus on the well-documented and closely related isomer, 2-Amino-6-methylbenzothiazole (CAS RN: 2536-91-6) . Additionally, given the potential for ambiguity, key information for the prominent drug intermediate 2-Amino-5-methylthiazole (CAS RN: 7305-71-7) is also provided for comparative purposes.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive data on 2-Amino-6-methylbenzothiazole, including its physicochemical properties, synthesis protocols, and applications in medicinal chemistry.
Core Compound Identification and Properties
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1][2][3] The methyl-substituted variant, 2-Amino-6-methylbenzothiazole, serves as a crucial building block in the synthesis of novel therapeutic agents.[4]
Quantitative data for 2-Amino-6-methylbenzothiazole and the related 2-Amino-5-methylthiazole are summarized below for easy comparison.
Table 1: Physicochemical Properties of 2-Amino-6-methylbenzothiazole
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2536-91-6 | [5][6][7] |
| Molecular Formula | C₈H₈N₂S | [5][6][7] |
| Molecular Weight | 164.23 g/mol | [5][6][7] |
| Melting Point | 140-142 °C | [5][8] |
| Boiling Point | 322.0±35.0 °C (Predicted) | [8] |
| Density | 1.1724 (Rough Estimate) | [8] |
| pKa | 4.41±0.10 (Predicted) | [5][8] |
| Appearance | White to light yellow crystalline powder | [5] |
| Solubility | Soluble in Methanol |[5][8] |
Table 2: Physicochemical Properties of 2-Amino-5-methylthiazole
| Property | Value | Reference |
|---|---|---|
| CAS Number | 7305-71-7 | [9][10][11] |
| Molecular Formula | C₄H₆N₂S | [9][10][11] |
| Molecular Weight | 114.17 g/mol | [9][10][11] |
| Melting Point | 93-98 °C | [10][11] |
| pKa | 5.42±0.10 (Predicted) | [12] |
| Appearance | White to light yellow crystal powder | [10] |
Synthesis and Experimental Protocols
The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry. Several methods have been reported for the synthesis of substituted 2-aminobenzothiazoles.[1]
A common and effective method for synthesizing 2-Amino-6-methylbenzothiazole involves the reaction of p-toluidine with sodium thiocyanate followed by cyclization.[14]
Experimental Protocol:
-
Step 1: Preparation of p-Tolylthiourea
-
A solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared in a 3-liter three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.[14]
-
Over a period of 5 minutes, 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid is added dropwise.[14]
-
To the resulting finely divided suspension of p-toluidine sulfate, 90 g (1.1 moles) of sodium thiocyanate is added.[14]
-
The mixture is heated for 3 hours at 100°C (internal temperature) in an oil bath.[14]
-
-
Step 2: Cyclization to 2-Amino-6-methylbenzothiazole
-
The solution containing the thiourea is cooled to 30°C.[14]
-
180 g (108 ml, 1.34 moles) of sulfuryl chloride is added over a period of 15 minutes, ensuring the temperature does not exceed 50°C.[14]
-
The mixture is maintained at 50°C for 2 hours.[14]
-
The chlorobenzene is removed by filtration.[14] The solid residue is then dissolved in 1 liter of hot water, and any remaining solvent is removed with a steam current.[14]
-
The solution is filtered and made alkaline to litmus by adding 200 ml of concentrated ammonium hydroxide.[14]
-
The precipitated 2-Amino-6-methylbenzothiazole is filtered and washed with 200 ml of water.[14]
-
-
Step 3: Purification
-
The crude product is dissolved in 300 ml of hot ethanol, and 10 g of Norit (activated carbon) is added.[14]
-
The hot suspension is filtered, and the filtrate is diluted with 500 ml of hot water.[14]
-
The solution is allowed to cool, and the crystallized product is collected by filtration.[14]
-
After drying, the final product weighs between 100–105 g.[14]
-
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. iajesm.in [iajesm.in]
- 3. ijprajournal.com [ijprajournal.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-6-methylbenzothiazole CAS#: 2536-91-6 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2-Amino-6-methylbenzothiazole 98 2536-91-6 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [wap.guidechem.com]
- 10. iconpharmachem.com [iconpharmachem.com]
- 11. 2-氨基-5-甲基噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]
- 13. 2-Amino-5-methylthiazole, 98+% | CymitQuimica [cymitquimica.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Elucidating the Structure of 2-Amino-5-methylbenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Amino-5-methylbenzothiazole. While direct experimental spectroscopic and crystallographic data for this specific isomer remains elusive in publicly accessible databases, this document outlines the expected analytical results based on known data of its isomers and related benzothiazole derivatives. Furthermore, it details the standard experimental protocols required for a thorough structural characterization, serving as a robust framework for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Predicted Spectroscopic and Physical Data
The definitive structural confirmation of a novel or synthesized compound relies on a suite of analytical techniques. For this compound, the following data are predicted. These predictions are based on the analysis of isomers such as 2-Amino-6-methylbenzothiazole and 5-Amino-2-methylbenzothiazole, and the fundamental principles of spectroscopic interpretation.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic Protons: Signals expected in the range of δ 7.0-7.8 ppm. The protons on the benzene ring will exhibit splitting patterns (doublets, singlets) depending on their coupling with adjacent protons. A singlet for the proton at C4, a doublet for the proton at C6, and a doublet for the proton at C7 are anticipated. Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 4.5-6.0 ppm. Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.3-2.5 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals for the carbons of the benzothiazole ring system are expected in the range of δ 110-155 ppm. The carbon bearing the amino group (C2) would appear further downfield. Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the aliphatic region, around δ 20-25 ppm. |
| FTIR | N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine. C=N Stretching: A characteristic absorption band around 1630-1650 cm⁻¹ for the imine bond within the thiazole ring. C-H Stretching (Aromatic): Bands above 3000 cm⁻¹. C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹. C-C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spec. | Molecular Ion Peak (M⁺): An exact mass peak corresponding to the molecular formula C₈H₈N₂S. The nominal mass would be 164 g/mol . Fragmentation patterns would likely involve the loss of the amino group and cleavage of the thiazole ring. |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol |
| CAS Number | 13382-43-9 (for 5-Amino-2-methylbenzothiazole, isomer) |
| Appearance | Expected to be a crystalline solid. |
Experimental Protocols for Structure Elucidation
The following sections detail the standard operating procedures for the key analytical techniques required to confirm the structure of this compound.
Synthesis of this compound
A common route for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanating agent. For this compound, the synthesis would typically involve the reaction of 4-methylaniline with sodium thiocyanate in the presence of bromine.
Protocol:
-
Dissolution: Dissolve 4-methylaniline in a suitable solvent such as glacial acetic acid.
-
Thiocyanation: Add a solution of sodium thiocyanate in the same solvent to the aniline solution and cool the mixture in an ice bath.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with constant stirring.
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
¹H and ¹³C NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a crystalline solid.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Structure Validation: Validate the final crystal structure using crystallographic software.
An In-Depth Technical Guide on 2-Amino-5-methylbenzothiazole: Synthesis, History, and Characterization
Disclaimer: The historical record detailing the specific discovery of 2-Amino-5-methylbenzothiazole is not well-documented in readily available scientific literature. This guide, therefore, provides a comprehensive overview of the historical context of the broader 2-aminobenzothiazole class of compounds, which encompasses the synthesis and understanding of its various derivatives, including the 5-methyl substituted variant.
Introduction
2-Aminobenzothiazoles are a significant class of heterocyclic compounds characterized by a fused benzene and thiazole ring system with an amino group at the 2-position. This structural motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of 2-aminobenzothiazole have garnered substantial interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The position of substituents on the benzene ring, such as the methyl group in this compound, plays a crucial role in modulating the compound's physicochemical properties and biological activity.
Historical Context and Discovery
The development of synthetic routes to 2-aminobenzothiazoles in the late 19th and early 20th centuries was a pivotal achievement in heterocyclic chemistry. While a singular "discovery" of this compound is not explicitly recorded, its existence is a direct result of these foundational synthetic methods.
One of the earliest and most notable methods is the Hugershoff reaction , first described in 1901. This reaction involves the oxidative cyclization of N-arylthioureas using bromine in an inert solvent like chloroform.[4][5] The versatility of the Hugershoff synthesis allowed for the preparation of a wide array of substituted 2-aminobenzothiazoles by simply varying the substituents on the starting aniline derivative.
Another significant early contribution was the Kaufmann synthesis , which involves the reaction of an aniline with potassium thiocyanate and bromine in acetic acid.[6] This method also provided a viable pathway to various substituted 2-aminobenzothiazoles.
The synthesis of this compound would have been achieved through the application of these established methods, likely using 4-methylaniline (p-toluidine) as a starting material. The historical significance of this compound is therefore intrinsically linked to the broader exploration and development of the 2-aminobenzothiazole scaffold for various chemical and pharmaceutical applications.
Physicochemical and Characterization Data
Quantitative data for the specific isomer this compound is sparse in the literature. However, data for the closely related isomers, 5-Amino-2-methylbenzothiazole and 2-Amino-6-methylbenzothiazole, are available and provide an indication of the expected properties.
| Property | 5-Amino-2-methylbenzothiazole dihydrochloride[7] | 2-Amino-6-methylbenzothiazole |
| CAS Number | 32770-99-3 | 2536-91-6 |
| Molecular Formula | C₈H₈N₂S · 2HCl | C₈H₈N₂S |
| Molecular Weight | 237.15 g/mol | 164.23 g/mol |
| Appearance | Powder | - |
| Melting Point | 249-250 °C (decomposes) | 140-142 °C |
| Assay | 97% | 98% |
Key Experimental Protocols
While a specific protocol for the initial synthesis of this compound is not available, the following is a representative experimental protocol for the Hugershoff synthesis of a substituted 2-aminobenzothiazole. This method would be analogous to the synthesis of the target compound from N-(4-methylphenyl)thiourea.
General Protocol for the Hugershoff Synthesis of 2-Aminobenzothiazoles
This protocol is adapted from established literature on the synthesis of optically active 2-aminobenzothiazole derivatives.[8]
Materials:
-
N-(4-methylphenyl)thiourea
-
Chloroform (anhydrous)
-
Bromine
-
Ammonia solution
Procedure:
-
A solution of N-(4-methylphenyl)thiourea in anhydrous chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath.
-
A solution of bromine in chloroform is added dropwise to the stirred thiourea solution. The reaction is typically exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
The resulting precipitate, the hydrobromide salt of the 2-aminobenzothiazole, is collected by filtration.
-
The solid is then treated with a dilute ammonia solution to neutralize the salt and liberate the free base.
-
The crude this compound is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Synthesis and Logical Workflow Diagrams
The synthesis of this compound can be visualized through the following workflows.
Hugershoff Synthesis Pathway
Caption: Hugershoff synthesis of this compound.
General Synthetic Workflow
Caption: General workflow for the synthesis and characterization.
Conclusion
While the specific historical details of the discovery of this compound remain elusive, its synthesis and existence are a direct consequence of the pioneering work in the field of heterocyclic chemistry, particularly the development of robust methods for constructing the 2-aminobenzothiazole scaffold. The continued interest in this class of compounds for drug discovery and materials science underscores the importance of these foundational synthetic strategies. Further research into the specific biological activities and applications of the 5-methyl isomer could reveal unique properties and potential uses in various scientific and industrial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-アミノ-2-メチルベンゾチアゾール 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2-Amino-5-methylbenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the spectral data for 2-Amino-5-methylbenzothiazole, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectral data for this compound in publicly accessible databases, this document presents a detailed analysis of closely related and structurally analogous compounds. This comparative approach allows for a robust estimation of the expected spectral characteristics. The guide includes tabulated NMR and IR data, along with mass spectrometry fragmentation patterns for analogous compounds. Detailed, standardized experimental protocols for acquiring such spectra are also provided. Furthermore, a logical workflow for the spectral analysis of a synthesized compound is visualized using a Graphviz diagram.
Introduction to this compound
This compound is a derivative of the benzothiazole heterocyclic system, which is a core structure in numerous pharmacologically active molecules and functional materials. The substitution pattern, with an amino group at the 2-position and a methyl group at the 5-position, significantly influences its electronic properties, reactivity, and biological activity. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in research and development settings.
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound (based on analogs)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | d | 1H | Aromatic H (H-7) |
| ~7.2-7.3 | d | 1H | Aromatic H (H-4) |
| ~7.0-7.1 | dd | 1H | Aromatic H (H-6) |
| ~5.0-6.0 | br s | 2H | -NH₂ |
| ~2.4 | s | 3H | -CH₃ |
Note: Predicted values are based on the analysis of 2-aminobenzothiazole and substituted aniline derivatives. The solvent is assumed to be DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | C2 (C=N) |
| ~150-155 | C7a |
| ~130-135 | C3a |
| ~130-135 | C5 |
| ~120-125 | C6 |
| ~120-125 | C4 |
| ~115-120 | C7 |
| ~20-25 | -CH₃ |
Note: Predicted values are based on known shifts for benzothiazole derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amino group) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (methyl group) |
| 1640-1610 | Strong | C=N stretching (thiazole ring) |
| 1600-1550 | Medium | N-H bending (amino group) |
| 1500-1400 | Medium | Aromatic C=C stretching |
| 850-800 | Strong | C-H out-of-plane bending (substituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈N₂S), the expected molecular ion peak [M]⁺ would be at m/z 164.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Interpretation |
| 164 | [M]⁺ (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 137 | [M - HCN]⁺ |
| 122 | [M - CH₃ - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal resolution.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.
-
LC-MS: Inject the sample onto a liquid chromatography (LC) column to separate it from any impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
-
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a target compound like this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound based on data from analogous compounds. The provided experimental protocols offer standardized methods for obtaining high-quality spectral data for this and similar molecules. The workflow diagram serves as a useful visual aid for planning and executing the synthesis and characterization of novel compounds. For definitive structural confirmation, the synthesis of this compound and the subsequent acquisition of its experimental spectral data are essential.
The Untapped Therapeutic Potential of 2-Amino-5-methylbenzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a privileged heterocyclic system, has long been a focal point in medicinal chemistry due to its wide spectrum of pharmacological activities. Among its numerous derivatives, the 2-aminobenzothiazole core has proven to be a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide delves into the potential biological activities of a specific subclass: 2-amino-5-methylbenzothiazole derivatives. While research on this precise substitution pattern is emerging, this document will also draw upon the wealth of data available for the broader class of 2-aminobenzothiazole and 5-substituted derivatives to infer potential therapeutic applications, mechanisms of action, and future research directions. This guide aims to provide a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in the exploration of this promising class of compounds.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the 2-aminobenzothiazole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1][2][3] The primary mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-aminobenzothiazole derivatives against several cancer cell lines. It is important to note that while specific data for this compound derivatives is limited in the current literature, the data for other substituted analogs provide valuable insights into the potential potency of this subclass.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| OMS5 (4-nitroaniline derivative) | A549 (Lung Cancer) | 22.13 | [1] |
| MCF-7 (Breast Cancer) | 24.31 | [1] | |
| OMS14 (piperazine-4-nitroaniline derivative) | A549 (Lung Cancer) | 61.03 | [1] |
| MCF-7 (Breast Cancer) | 27.08 | [1] | |
| Compound 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 | [2] |
| A549 (Lung Cancer) | 9.62 ± 1.14 | [2] | |
| A-375 (Melanoma) | 8.07 ± 1.36 | [2] | |
| Compound 20 (Thiazolidinedione hybrid) | HepG2 (Liver Cancer) | 9.99 | [2] |
| HCT-116 (Colon Cancer) | 7.44 | [2] | |
| MCF-7 (Breast Cancer) | 8.27 | [2] | |
| Compound with 6-methylbenzothiazole motif | VEGFR-2 Kinase | 0.6 | [2] |
Signaling Pathways in Cancer
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway.[1]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a key strategy in cancer therapy. A derivative containing a 6-methylbenzothiazole motif has shown potent inhibition of VEGFR-2.[2]
Caption: VEGFR-2 signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Antimicrobial Activity: A New Frontier
The rise of antimicrobial resistance has created an urgent need for novel antibacterial and antifungal agents. The 2-aminobenzothiazole scaffold has emerged as a promising platform for the development of such agents. Notably, recent research has specifically highlighted the potential of 5-substituted 2-aminobenzothiazole derivatives as potent inhibitors of bacterial DNA gyrase B, an essential enzyme for bacterial DNA replication.[4]
Quantitative Antimicrobial Activity Data
The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected 2-aminobenzothiazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound E (5-substituted derivative) | S. aureus | < 0.03 | [4] |
| E. faecium | < 0.03 | [4] | |
| E. coli | 4 | [4] | |
| A. baumannii | 16 | [4] | |
| P. aeruginosa | 16 | [4] | |
| K. pneumoniae | 4 | [4] | |
| Derivative 46a/46b (Schiff base analogues) | E. coli | 15.62 | [5] |
| P. aeruginosa | 15.62 | [5] | |
| Derivative 83a (Phenyl urea analogue) | E. faecalis | 8 | [5] |
| Derivative 107b (Furan hybrid) | S. cerevisiae | 1.6 (µM) | [5] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Several 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[6][7][8]
Quantitative Anti-inflammatory Activity Data
The table below summarizes the in vivo anti-inflammatory activity of 2-aminobenzothiazole derivatives in the carrageenan-induced paw edema model.
| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (h) | Reference |
| Bt2 (5-chloro) | 100 | Comparable to Diclofenac | 3 | [6] |
| Bt7 (6-methoxy) | 100 | Comparable to Diclofenac | 3 | [6] |
| 17c | Not specified | 72, 76, 80 | 1, 2, 3 | [8] |
| 17i | Not specified | 64, 73, 78 | 1, 2, 3 | [8] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and common method for the synthesis of the 2-aminobenzothiazole core structure is through the electrophilic cyclization of a substituted aniline.
Workflow for the Synthesis of 2-Aminobenzothiazole Derivatives
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Dissolve 4-methylaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution to below 10°C in an ice bath.
-
Add ammonium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the purified this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (this compound derivatives) orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like diclofenac sodium.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold continues to be a source of promising lead compounds with diverse biological activities. While the specific exploration of this compound derivatives is in its nascent stages, the available data for structurally related compounds strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the methyl group at the 5-position can influence the electronic and steric properties of the molecule, potentially leading to enhanced activity and selectivity.
Future research should focus on the targeted synthesis and comprehensive biological evaluation of a library of this compound derivatives. This should include:
-
Broad-spectrum in vitro screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens to identify lead compounds.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these derivatives.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the lead compounds.
-
In vivo efficacy and safety studies in relevant animal models to assess their therapeutic potential.
By systematically exploring this chemical space, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of novel and effective treatments for a range of human diseases.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanism of 2-Amino-5-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylbenzothiazole is a heterocyclic amine containing a fused benzene and thiazole ring system. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. A thorough understanding of its reaction mechanisms is crucial for the rational design and synthesis of novel derivatives with desired pharmacological properties. This technical guide provides a detailed exploration of the synthesis and key reaction mechanisms of this compound, supported by experimental protocols and quantitative data.
Synthesis of this compound
The most common and well-established method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction. This reaction involves the oxidative cyclization of an arylthiourea derivative. For this compound, the synthesis starts from 4-methylaniline (p-toluidine).
Hugerschoff Reaction Mechanism
The reaction proceeds through the following key steps:
-
Thiocyanation of p-toluidine: p-Toluidine reacts with a thiocyanate salt (e.g., ammonium or sodium thiocyanate) in the presence of an acid to form the corresponding N-(4-methylphenyl)thiourea.
-
Oxidative Cyclization: The arylthiourea intermediate undergoes an intramolecular electrophilic cyclization initiated by an oxidizing agent, typically bromine or sulfuryl chloride. The electrophilic sulfur attacks the aromatic ring, leading to the formation of the benzothiazole ring system.
A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole (a close analog)[1]
A detailed protocol for the synthesis of the closely related isomer, 2-amino-6-methylbenzothiazole, is provided here as a representative example.
Materials:
-
p-Toluidine
-
Chlorobenzene
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate
-
Sulfuryl Chloride
-
Concentrated Ammonium Hydroxide
-
Ethanol
-
Norit (activated carbon)
Procedure:
-
A suspension of 1 mole of p-toluidine in 600 ml of chlorobenzene is prepared in a 2-liter round-bottom flask. 0.55 mole of concentrated sulfuric acid is added dropwise.
-
To the resulting suspension of p-toluidine sulfate, 1.1 moles of sodium thiocyanate is added, and the mixture is heated at 100°C for 3 hours.
-
The solution containing the newly formed p-tolylthiourea is cooled to 30°C.
-
1.34 moles of sulfuryl chloride is added over 15 minutes, ensuring the temperature does not exceed 50°C. The mixture is maintained at 50°C for 2 hours.
-
The chlorobenzene is removed by filtration.
-
The filtrate is made alkaline with concentrated ammonium hydroxide.
-
The precipitated 2-amino-6-methylbenzothiazole is filtered and washed with water.
-
The crude product is dissolved in hot ethanol, treated with Norit, and filtered.
-
The filtrate is diluted with hot water, stirred vigorously, and chilled to induce crystallization.
-
The pale yellow granular product is filtered, washed with 30% ethanol, and dried.
Quantitative Data:
| Compound | Starting Material | Yield (%) | Melting Point (°C) |
| 2-Amino-6-methylbenzothiazole | p-Toluidine | 64-67 | 135-136[1] |
| N-(p-tolyl)thiourea (intermediate) | p-Toluidine | 84 | 188-189[1] |
Key Reaction Mechanisms
This compound undergoes several characteristic reactions, including electrophilic substitution on the benzene ring and reactions involving the amino group.
Electrophilic Aromatic Substitution: Bromination
The benzothiazole ring is susceptible to electrophilic attack. The position of substitution is directed by the activating amino group and the methyl group. Bromination is a typical example of an electrophilic aromatic substitution reaction.
Mechanism:
-
Generation of Electrophile: Bromine acts as the electrophile.
-
Nucleophilic Attack: The electron-rich benzene ring of this compound attacks the bromine molecule. The amino group at position 2 and the methyl group at position 5 are ortho-, para-directing. Therefore, the substitution is expected to occur at positions 4, 6, or 7. Steric hindrance from the fused thiazole ring and the methyl group will influence the final regioselectivity.
-
Deprotonation: A base removes a proton from the intermediate carbocation to restore aromaticity.
Caption: Electrophilic bromination of this compound.
Diazotization of the Amino Group
The primary amino group at the 2-position can be converted into a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures. This diazonium salt is a versatile intermediate for further synthetic transformations.
Mechanism:
-
Formation of Nitrous Acid: Sodium nitrite reacts with a strong acid (e.g., HCl) to form nitrous acid (HNO₂).
-
Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule generates the nitrosonium ion (NO⁺), which is a potent electrophile.
-
Nucleophilic Attack: The amino group of this compound attacks the nitrosonium ion.
-
Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.
Caption: Diazotization of this compound.
Experimental Protocol: Diazotization and Azo Coupling of 2-Aminobenzothiazole (General Procedure)
This protocol outlines the general steps for the diazotization of a 2-aminobenzothiazole and subsequent azo coupling to form an azo dye.
Materials:
-
2-Aminobenzothiazole derivative
-
Concentrated Hydrochloric Acid or Sulfuric Acid
-
Sodium Nitrite
-
Coupling agent (e.g., a phenol or an aromatic amine)
-
Sodium Hydroxide or Sodium Acetate
Procedure:
Part A: Diazotization
-
Dissolve the 2-aminobenzothiazole derivative in a cold solution of concentrated acid (e.g., HCl or H₂SO₄) and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C with constant stirring.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Part B: Azo Coupling
-
Prepare a solution of the coupling agent (e.g., phenol dissolved in aqueous sodium hydroxide or an aromatic amine in an acidic solution).
-
Cool the solution of the coupling agent to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
Adjust the pH of the reaction mixture as needed to facilitate the precipitation of the azo dye.
-
Collect the precipitated dye by filtration, wash with cold water, and dry.
Spectroscopic Data
Due to the limited availability of specific experimental data for this compound, the following table provides data for the closely related and commercially available analog, 2-Amino-5-methylthiazole, for reference.
| Spectroscopic Data | 2-Amino-5-methylthiazole |
| ¹H NMR (DMSO-d₆, δ ppm) | 6.91 (s, 2H, NH₂), 2.32 (s, 3H, CH₃)[2] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Data not readily available in searched sources. |
| IR (cm⁻¹) | 3407 (NH₂), 1684 (C=O of a derivative)[2] |
| Mass Spectrum (m/z) | 114 (M⁺)[3] |
Conclusion
This technical guide has provided a detailed overview of the synthesis and key reaction mechanisms of this compound. The Hugerschoff reaction remains a fundamental method for its synthesis, while electrophilic substitution and diazotization represent important pathways for its further functionalization. The provided experimental protocols and data, though in some cases for closely related analogs, offer a solid foundation for researchers working with this important heterocyclic scaffold. Further investigation into the specific quantitative aspects and reaction kinetics of this compound will undoubtedly contribute to the development of new and potent therapeutic agents.
References
The Pivotal Role of 2-Amino-5-methylbenzothiazole in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-methylbenzothiazole scaffold, a prominent member of the 2-aminobenzothiazole class of heterocyclic compounds, has garnered significant attention in the field of medicinal chemistry. Its versatile structure serves as a privileged core for the design and synthesis of novel therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in oncology and infectious diseases.
Anticancer Activity of this compound Derivatives
Derivatives of 2-aminobenzothiazole have demonstrated considerable promise as anticancer agents, targeting a variety of signaling pathways implicated in tumor progression and cell proliferation.[1] The addition of a methyl group at the 5-position of the benzothiazole ring can influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.
Quantitative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of a biological process, are presented.
| Compound ID | Target/Cell Line | Cancer Type | IC50 (µM) | Key Structural Features & SAR Insights | Reference(s) |
| OMS5 | A549 | Lung Cancer | 22.13 | 4-nitroaniline moiety attached to the 2-aminobenzothiazole core. | [2][3] |
| OMS5 | MCF-7 | Breast Cancer | 39.51 | Potent activity, though not primarily through PI3Kγ inhibition. | [2][3] |
| OMS14 | A549 | Lung Cancer | 34.09 | Contains a piperazine-4-nitroaniline substituent. | [2][3] |
| OMS14 | MCF-7 | Breast Cancer | 61.03 | Demonstrates significant inhibition of PIK3CD/PIK3R1. | [2][3] |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | N/A | [2] |
| Compound 13 | A549 | Lung Cancer | 9.62 | N/A | [2] |
| Compound 13 | A375 | Malignant Melanoma | 8.07 | N/A | [2] |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | Thiazolidinedione (TZD) hybrid. | [1] |
| Compound 20 | HCT-116 | Colon Carcinoma | 7.44 | Substitution on the phenyl ring enhances activity. | [1] |
| Compound 20 | MCF-7 | Breast Cancer | 8.27 | Potent VEGFR-2 inhibitor (IC50 = 0.15 µM). | [1] |
| Compound 21 | HepG2 | Liver Cancer | 12.14 | Cyanothiouracil (CT) hybrid. | [1] |
| Compound 21 | HCT-116 | Colon Carcinoma | 11.21 | Methyl group on the phenyl ring is optimal. | [1] |
| Compound 21 | MCF-7 | Breast Cancer | 10.34 | Potent VEGFR-2 inhibitor (IC50 = 0.19 µM). | [1] |
| Compound 24 | C6 | Rat Glioma | 4.63 | Contains a 1,3,4-oxadiazole moiety. | [1] |
| Compound 24 | A549 | Human Lung Adenocarcinoma | 39.33 | N/A | [1] |
| Compound 54 | PI3Kα | Kinase Target | 0.00103 | Targets PI3Kα kinase. | [1] |
| Compound 12 | EGFR | Kinase Target | 0.096 | Potent EGFR inhibitor. | [1] |
| Compound 12 | MCF-7 | Breast Cancer | 2.49 | Active against mutant EGFR. | [1] |
| Compound 19 | VEGFR-2 | Kinase Target | 0.5 | Potent VEGFR-2 inhibitor. | [1] |
Note: The table includes data for various 2-aminobenzothiazole derivatives to illustrate the broader potential of the scaffold.
Antimicrobial Activity of this compound Derivatives
The rise of antimicrobial resistance has spurred the search for new and effective therapeutic agents.[4] The 2-aminobenzothiazole scaffold has emerged as a promising platform for the development of novel antibacterial and antifungal compounds.
Quantitative Analysis of Antimicrobial Potency
The following table presents the in vitro antimicrobial activity of selected 2-aminobenzothiazole derivatives, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | Type | MIC (µg/mL) | Key Structural Features & SAR Insights | Reference(s) |
| Compound 1 | Staphylococcus aureus (ATCC 25923) | Gram-positive Bacteria | 2.9 µM | N,N-disubstituted 2-aminobenzothiazole. N-propyl imidazole moiety is critical for activity. | [5] |
| Compound 46a/46b | Escherichia coli | Gram-negative Bacteria | 15.62 | Schiff base analogues. Hydroxyl group at the 2nd position of the benzylidene ring improves activity. | [6] |
| Compound 46a/46b | Pseudomonas aeruginosa | Gram-negative Bacteria | 15.62 | Schiff base analogues. Hydroxyl group at the 2nd position of the benzylidene ring improves activity. | [6] |
| Compound 107b | Saccharomyces cerevisiae | Fungus | 1.6 µM | 2,5-disubstituted furan benzothiazole derivative. | [6] |
| Compound 107d | Saccharomyces cerevisiae | Fungus | 3.13 µM | 2,5-disubstituted furan benzothiazole derivative. | [6] |
| Compound 159 | Staphylococcus aureus | Gram-positive Bacteria | 6.25 | Benzothiazole-thiophene derivative. Chloro group at the 5th position enhances activity. | [6] |
| Compound 9d | Various Bacteria | Gram-positive/negative | 4-10 µmol L⁻¹ | Pyrrolo[2,1-b][1][4]benzothiazole derivative with a p-fluorophenyl substituent. | [7] |
| Compound 16c | Staphylococcus aureus | Gram-positive Bacteria | 0.025 mM | 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivative. | [8] |
| Compound 8 | Pseudomonas aeruginosa (Resistant) | Gram-negative Bacteria | 0.06 mg/mL | 6-CN benzothiazole based thiazolidinone. | [9] |
Note: The table includes data for various 2-aminobenzothiazole derivatives to illustrate the broader potential of the scaffold.
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
PI3K/Akt/mTOR Signaling Pathway in Cell Survival
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.
CDK2 Signaling Pathway in Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) plays a vital role in the regulation of the cell cycle, particularly at the G1/S transition.[3] Aberrant CDK2 activity is frequently observed in cancer, leading to uncontrolled cell division.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of this compound derivatives.
General Synthesis of 2-Amino-6-methylbenzothiazole
This protocol describes a common method for the synthesis of 2-amino-6-methylbenzothiazole, a close structural analog of this compound.
-
Preparation of p-tolylthiourea: Dissolve p-toluidine in a suitable solvent like chlorobenzene. Add concentrated sulfuric acid dropwise, followed by sodium thiocyanate. Heat the mixture to form p-tolylthiourea.
-
Cyclization: Cool the solution containing the thiourea and add sulfuryl chloride dropwise, maintaining the temperature below 50°C. After the reaction is complete, remove the solvent by filtration.
-
Isolation and Purification: Dissolve the solid residue in hot water and remove any remaining solvent with steam. Filter the solution and make it alkaline with concentrated ammonium hydroxide to precipitate the 2-amino-6-methylbenzothiazole. The crude product is then purified by recrystallization from a suitable solvent such as ethanol.
MTT Assay for Cell Viability and Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the direct inhibitory activity of a compound against the VEGFR-2 kinase.
-
Reaction Setup: In a 384-well plate, add the diluted test compound, recombinant VEGFR-2 kinase, and its specific substrate in a kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Serial Dilution: Prepare two-fold serial dilutions of the 2-aminobenzothiazole derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well containing the serially diluted compound with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with promising activity against a range of targets and pathogens. The structure-activity relationship studies indicate that strategic modifications to the core structure can lead to the development of potent and selective therapeutic agents. The experimental protocols and an understanding of the key signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of compounds. Continued research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new and effective treatments for cancer and infectious diseases.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 2-Amino-5-methylbenzothiazole Scaffold: A Deep Dive into Structure-Activity Relationships
A Technical Guide for Researchers and Drug Development Professionals
The 2-amino-5-methylbenzothiazole core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Analogs of this compound have demonstrated significant potential across multiple target classes, including as kinase inhibitors for oncology and as modulators of ion channels for neurological disorders. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the critical structural modifications that influence biological activity, present key quantitative data in a structured format, detail essential experimental protocols, and visualize the underlying principles of SAR exploration.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the benzothiazole ring system and the 2-amino group. The following tables summarize key quantitative data from various studies, highlighting the impact of these modifications on anticancer and anticonvulsant activities.
Anticancer Activity of 2-Aminobenzothiazole Analogs
The antiproliferative activity of 2-aminobenzothiazole derivatives has been extensively evaluated against various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for a series of analogs, demonstrating the influence of substitutions on their cytotoxic effects.
| Compound ID | R1 (at 2-amino position) | R2 (on phenyl ring of R1) | Cell Line | IC50 (µM) | Reference |
| OMS5 | -CH2-CO-NH-Ph | 4-NO2 | A549 (Lung) | 61.03 | [1] |
| MCF-7 (Breast) | Not Determined | [1] | |||
| OMS14 | -CH2-CO-NH-piperazinyl-Ph | 4-NO2 | A549 (Lung) | 26.09 | [1] |
| MCF-7 (Breast) | 22.13 | [1] | |||
| Compound 13 | Varied Amine Moiety | - | HCT116 (Colon) | 6.43 ± 0.72 | [2] |
| A549 (Lung) | 9.62 ± 1.14 | [2] | |||
| A375 (Melanoma) | 8.07 ± 1.36 | [2] | |||
| Compound 20 | Thiazolidinedione (TZD) hybrid | 4-Cl | HCT-116 (Colon) | 7.44 | [2] |
| HepG2 (Liver) | 9.99 | [2] | |||
| MCF-7 (Breast) | 8.27 | [2] | |||
| Compound 24 | 1,3,4-Oxadiazole moiety | 6-OCH3 | C6 (Glioma) | 4.63 ± 0.85 | [2] |
| A549 (Lung) | 39.33 ± 4.04 | [2] |
Key SAR Insights for Anticancer Activity:
-
The introduction of a piperazine moiety in the side chain, as seen in OMS14 , can enhance cytotoxic activity against both lung and breast cancer cell lines compared to a simple phenylaminoacetamide substituent (OMS5 ).[1]
-
The nature of the substituent on the phenyl ring of the side chain plays a crucial role, with electron-withdrawing groups like nitro often contributing to potency.[1]
-
Hybrid molecules incorporating other heterocyclic systems, such as thiazolidinediones and oxadiazoles, have shown promising antiproliferative effects.[2]
-
Substitution on the benzothiazole ring itself, for instance, a methoxy group at the 6-position in Compound 24 , can significantly influence activity and selectivity against different cancer cell lines.[2]
Kinase Inhibitory Activity of 2-Aminobenzothiazole Analogs
A primary mechanism for the anticancer effects of many 2-aminobenzothiazole derivatives is the inhibition of protein kinases. The table below summarizes the inhibitory activity of selected compounds against key kinases in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
| Compound ID | Target Kinase | % Inhibition (at 100 µM) | IC50 (nM) | Reference |
| OMS1 | PI3Kγ | 47% | Not Determined | [1] |
| OMS2 | PI3Kγ | 48% | Not Determined | [1] |
| OMS14 | PIK3CD/PIK3R1 (p110δ/p85α) | 65% | Not Determined | [1] |
| Compound 8 (IACS-9439) | CSF1R | Not Determined | 1.7 | [2] |
| Compound 37 | CDK2 | Not Determined | 37.8 | [2] |
| Compound 38 | CDK2 | Not Determined | 21.7 | [2] |
Key SAR Insights for Kinase Inhibition:
-
Even minor structural modifications can significantly alter the inhibitory profile against specific kinase isoforms.[1]
-
Compound OMS14 , which showed good anticancer activity, also demonstrated significant inhibition of the PI3Kδ isoform, suggesting a potential mechanism of action.[1]
-
Targeted design strategies, such as incorporating aminopyridine motifs, have led to potent CDK2 inhibitors like compounds 37 and 38 .[2]
-
The 2-aminobenzothiazole scaffold has proven to be a versatile template for developing highly potent and selective inhibitors against various kinases, such as CSF1R.[2]
Anticonvulsant Activity of 2-Aminobenzothiazole Analogs
2-Aminobenzothiazole derivatives have also been investigated for their potential in treating neurological disorders, particularly epilepsy. The following table presents the median effective dose (ED50) from in vivo anticonvulsant studies, highlighting the impact of structural changes on efficacy in preclinical models.
| Compound ID | R (Substitution on Benzothiazole) | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI) (MES/scPTZ) | Reference |
| Compound 5i | 6-(3-Fluorobenzylamino) | 41.5 | 39.8 | >300 | >7.23 / >7.54 | [3] |
| Compound 5j | 6-(4-Fluorobenzylamino) | 33.5 | 32.2 | >300 | >8.96 / >9.30 | [3] |
| Compound 9 | 4-Chlorobenzenesulfonamide | Potent (qualitative) | - | Not Neurotoxic | - | [4][5] |
| V-5 | 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoyl chloride derivative | Strongest effect in series | - | - | - | [6][7] |
Key SAR Insights for Anticonvulsant Activity:
-
Substitution at the 6-position of the benzothiazole ring with substituted benzylamino groups can confer potent anticonvulsant activity.[3]
-
The position of the fluorine atom on the benzyl ring influences efficacy, with the para-substituted analog (5j ) showing a slightly better profile than the meta-substituted one (5i ).[3]
-
The introduction of a sulfonamide linkage, as in Compound 9 , can lead to potent activity in the maximal electroshock (MES) model.[4][5]
-
More complex side chains at the 2-amino position, such as in compound V-5 , can also result in strong anticonvulsant effects.[6][7]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of SAR data. The following sections provide outlines for key in vitro and in vivo assays commonly employed in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a desired period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
Animals:
-
Male albino mice (20-25 g)
Procedure:
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.).
-
Pretreatment Time: Allow for a specific pretreatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Seizure Induction: Induce seizures via corneal electrodes by applying an alternating current (e.g., 50 mA, 60 Hz) for a short duration (e.g., 0.2 seconds).
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
In Vivo Anticonvulsant Screening: Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is used to identify compounds that are effective against myoclonic and absence seizures.
Animals:
-
Male albino mice (18-22 g)
Procedure:
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.).
-
Pretreatment Time: Allow for an appropriate pretreatment time (e.g., 30-60 minutes).
-
Chemoconvulsant Injection: Administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose that induces seizures in a high percentage of control animals (e.g., 85 mg/kg).
-
Observation: Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes.
-
Endpoint: The primary endpoint is the failure to observe a minimal clonic seizure (forelimb and facial clonus) within the observation period.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the minimal clonic seizure, is calculated.
Visualizing the SAR Workflow and Signaling Pathways
Graphical representations are invaluable for understanding complex biological systems and experimental processes. The following diagrams, generated using the DOT language, illustrate a typical SAR exploration workflow and a key signaling pathway targeted by 2-aminobenzothiazole analogs.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents [mdpi.com]
- 4. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Synthesis, Computational Study, and Anticonvulsant Activity of Ne...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-methylbenzothiazole from p-Toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylbenzothiazole is a valuable heterocyclic building block in medicinal chemistry and drug development. The benzothiazole scaffold is a "privileged structure," appearing in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The specific substitution pattern of this compound, with its reactive amino group and methyl-substituted benzene ring, offers a versatile platform for the synthesis of novel therapeutic agents.
This document provides a detailed protocol for the synthesis of this compound from readily available p-toluidine. The synthesis proceeds via a two-step process: the formation of an N-(p-tolyl)thiourea intermediate, followed by an oxidative cyclization, a classic method known as the Hugerschoff reaction.[1] This method is a reliable and well-established route for the preparation of 2-aminobenzothiazoles.
Reaction Pathway
The synthesis of this compound from p-toluidine involves two key transformations:
-
Thiourea Formation: p-Toluidine is reacted with a thiocyanate salt, such as potassium thiocyanate, in an acidic medium to form N-(p-tolyl)thiourea.
-
Oxidative Cyclization: The intermediate thiourea undergoes an electrophilic cyclization reaction in the presence of an oxidizing agent, typically a halogen like bromine, to yield the final this compound product. The cyclization occurs at the ortho position to the amino group of the original p-toluidine.[1]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Part 1: Synthesis of N-(p-tolyl)thiourea
This protocol is adapted from established procedures for the synthesis of arylthioureas.[2]
Materials and Reagents:
-
p-Toluidine
-
Potassium thiocyanate (KSCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 500 mL round-bottom flask, dissolve p-toluidine (0.1 mol, 10.72 g) in ethanol (150 mL).
-
Slowly add concentrated hydrochloric acid (0.1 mol, ~8.3 mL) to the solution while stirring.
-
Add potassium thiocyanate (0.12 mol, 11.66 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Pour the mixture into 300 mL of cold water.
-
Collect the white precipitate of N-(p-tolyl)thiourea by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and dry under vacuum. The product can be recrystallized from ethanol if further purification is needed.
Part 2: Synthesis of this compound (Hugerschoff Reaction)
This protocol is based on the classical Hugerschoff reaction for the synthesis of 2-aminobenzothiazoles.[1][3]
Materials and Reagents:
-
N-(p-tolyl)thiourea (from Part 1)
-
Glacial Acetic Acid
-
Bromine
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Three-necked round-bottom flask
-
Dropping funnel
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, suspend N-(p-tolyl)thiourea (0.05 mol, 8.31 g) in glacial acetic acid (100 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Prepare a solution of bromine (0.05 mol, 2.56 mL, 8.0 g) in glacial acetic acid (50 mL).
-
Add the bromine solution dropwise to the stirred thiourea suspension over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours.
-
Carefully pour the reaction mixture into 500 mL of ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water (3 x 100 mL) and dry.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Part 1: Thiourea Formation | ||
| p-Toluidine | 1.0 eq | Starting material. |
| Potassium Thiocyanate | 1.2 eq | A slight excess ensures complete conversion of the aniline. |
| Reaction Temperature | Reflux | Typical for the formation of arylthioureas. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Typical Yield | 85-95% | Yields can vary based on reaction scale and purification.[2] |
| Part 2: Cyclization | ||
| N-(p-tolyl)thiourea | 1.0 eq | Intermediate from Part 1. |
| Bromine | 1.0 eq | The oxidizing agent for cyclization. |
| Reaction Temperature | 0-10 °C (addition), RT (stirring) | Low temperature during bromine addition is crucial to control the reaction rate and minimize side products. |
| Reaction Time | 3-4 hours | Includes addition and stirring time. |
| Typical Yield | 60-75% | Yields are representative for this type of cyclization and can be optimized. The yield for a similar synthesis of a substituted 2-aminobenzothiazole was reported to be around 56%.[4] |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis.
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
p-Toluidine is toxic and a suspected carcinogen. Handle with care and avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is corrosive. Handle with appropriate care.
-
Bromine is highly corrosive, toxic, and volatile. It should be handled with extreme care in a fume hood, and appropriate gloves should be worn.
-
The reaction involving bromine is exothermic. Maintain the recommended temperature to avoid uncontrolled reactions.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes: One-Pot Synthesis of 2-Amino-5-methylbenzothiazole Derivatives
Introduction
2-Aminobenzothiazoles are a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and drug development.[1] Their derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for accessing these valuable compounds. One-pot synthesis, which involves subjecting reactants to successive chemical reactions in a single reactor, provides significant advantages by minimizing intermediate purification steps, reducing solvent waste, and enhancing overall operational efficiency.[1]
These application notes provide detailed protocols for several robust one-pot methodologies for synthesizing 2-aminobenzothiazole derivatives, with a focus on producing the 2-amino-5-methylbenzothiazole scaffold from readily available precursors like m-toluidine derivatives. The methods detailed below include metal-free iodine-catalyzed reactions, copper-catalyzed reactions in green solvents like water, and iron-catalyzed systems.
Key Synthetic Strategies
Several catalytic systems have been developed for the one-pot synthesis of 2-aminobenzothiazoles. The choice of method often depends on the availability of starting materials, desired substrate scope, and tolerance of functional groups. The primary approaches involve the intramolecular cyclization of an arylthiourea intermediate, which can be generated in situ from various precursors.
References
Application Note: Stability-Indicating HPLC Analysis of 2-Amino-5-methylbenzothiazole and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of 2-Amino-5-methylbenzothiazole and its potential process-related impurities and degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Ensuring its purity and stability is critical for the quality of the final drug product. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from any impurities and degradation products that may form during synthesis, storage, or under stress conditions. This application note details a proposed HPLC method for the quantitative analysis of this compound and provides a protocol for forced degradation studies to investigate its stability profile. The method is based on established principles for the analysis of related aminothiazole and benzothiazole compounds.
HPLC Method Parameters
A reverse-phase HPLC method is proposed for the separation and quantification of this compound and its impurities. The following parameters are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Experimental Protocols
Standard and Sample Preparation
3.1.1. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
3.1.2. Sample Solution Preparation
-
Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation pathways.[1][2] The drug substance should be exposed to various stress conditions to achieve a target degradation of 5-20%.[2]
3.2.1. Acid Hydrolysis
-
Dissolve 25 mg of this compound in 5 mL of diluent in a 25 mL volumetric flask.
-
Add 5 mL of 1N HCl and keep at 60 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.
-
Dilute to volume with the diluent.
3.2.2. Base Hydrolysis
-
Dissolve 25 mg of this compound in 5 mL of diluent in a 25 mL volumetric flask.
-
Add 5 mL of 1N NaOH and keep at 60 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.
-
Dilute to volume with the diluent.
3.2.3. Oxidative Degradation
-
Dissolve 25 mg of this compound in 5 mL of diluent in a 25 mL volumetric flask.
-
Add 5 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Dilute to volume with the diluent.
3.2.4. Thermal Degradation
-
Place a known amount of solid this compound in a petri dish and expose it to a temperature of 105 °C for 48 hours.
-
After exposure, prepare a sample solution as described in section 3.1.2.
3.2.5. Photolytic Degradation
-
Expose a known amount of solid this compound to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
-
Prepare a sample solution from the exposed solid as described in section 3.1.2.
Data Presentation
The results of the analysis should be tabulated to facilitate comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Analysis of Potential Impurities and Degradation Products
| Analyte | Retention Time (min) (Approx.) | Relative Retention Time (RRT) |
| Impurity A | To be determined | To be determined |
| Impurity B | To be determined | To be determined |
| This compound | To be determined | 1.00 |
| Degradation Product 1 | To be determined | To be determined |
| Degradation Product 2 | To be determined | To be determined |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Assay of Main Peak | % Degradation | No. of Degradation Peaks |
| Acid Hydrolysis (1N HCl, 60°C, 24h) | To be determined | To be determined | To be determined |
| Base Hydrolysis (1N NaOH, 60°C, 24h) | To be determined | To be determined | To be determined |
| Oxidative (3% H₂O₂, RT, 24h) | To be determined | To be determined | To be determined |
| Thermal (105°C, 48h) | To be determined | To be determined | To be determined |
| Photolytic (ICH Q1B) | To be determined | To be determined | To be determined |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Potential degradation pathways of this compound.
References
Application Notes and Protocols: 2-Amino-5-methylbenzothiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylbenzothiazole is a heterocyclic amine that serves as a crucial scaffold in the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the reactive amino group at the 2-position and the potential for substitution on the benzene ring, make it an attractive starting material for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Schiff bases, azo dyes, and other heterocyclic systems with potential applications in medicinal chemistry.
I. Synthesis of Schiff Bases and their Biological Activities
The condensation of the amino group of this compound with various aldehydes yields Schiff bases, which are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Schiff bases derived from 2-aminobenzothiazole analogs have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Schiff Base Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| SP16 (a methoxy-substituted Schiff base) | HeLa (Cervical Cancer) | 2.517 | [1][2] |
| Cisplatin (Standard) | HeLa (Cervical Cancer) | 17.2 | [1][2] |
| OMS5 | A549 (Lung Cancer) | 22.13 | [3] |
| OMS5 | MCF-7 (Breast Cancer) | 61.03 | [3] |
| OMS14 | A549 (Lung Cancer) | 29.45 | [3] |
| OMS14 | MCF-7 (Breast Cancer) | 43.88 | [3] |
Experimental Protocol: Synthesis of a Schiff Base from this compound
This protocol is adapted from the general procedure for the synthesis of Schiff bases from substituted 2-aminobenzothiazoles.[1][2]
Materials:
-
This compound (1 equivalent)
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Logical Relationship: Anticancer Mechanism of Action
Caption: Potential anticancer mechanism of 2-aminobenzothiazole derivatives.
II. Synthesis of Azo Dyes and their Applications
This compound can be readily diazotized and coupled with various aromatic compounds to produce a range of azo dyes. These dyes have applications not only as colorants but also exhibit interesting biological properties, including antimicrobial activity.
Antimicrobial Activity
Azo dyes derived from 2-aminothiazole moieties have been shown to possess significant antibacterial and antifungal properties.[4]
Table 2: Antimicrobial Activity of 2-Aminothiazole Azo Dyes
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Azo Dye 4 | Staphylococcus aureus | 5 | [4] |
| Azo Dye 4 | Escherichia coli | 5 | [4] |
| Azo Dye 7 | Staphylococcus aureus | 5 | [4] |
| Azo Dye 7 | Escherichia coli | 5 | [4] |
Experimental Protocol: Synthesis of an Azo Dye from this compound
This protocol is based on the general synthesis of azo dyes from 2-aminobenzothiazole.[5]
Materials:
-
This compound (1 equivalent)
-
Sodium nitrite (1 equivalent)
-
Concentrated sulfuric acid
-
Coupling agent (e.g., m-toluidine) (1 equivalent)
-
Sodium acetate
-
Ethanol
-
Acetone
Procedure:
-
Diazotization:
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling agent (e.g., m-toluidine, 1.0 eq) in an appropriate acidic or basic solution.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 3-4 hours at low temperature.
-
-
Isolation:
-
Adjust the pH of the reaction mixture to 7-7.5 with a saturated solution of sodium acetate.
-
The precipitated azo dye is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude dye from an acetone-ethanol mixture.
-
Characterization: The synthesized azo dye should be characterized by UV-Vis, FT-IR, ¹H NMR, and Mass Spectrometry.
Experimental Workflow: Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
III. Cyclocondensation Reactions for Heterocycle Synthesis
This compound can undergo cyclocondensation reactions with various dicarbonyl compounds or their equivalents to form fused heterocyclic systems. These reactions provide access to complex molecular architectures with potential biological activities.
Experimental Protocol: One-pot Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives
This protocol is a general representation of the three-component reaction for synthesizing pyrimido[2,1-b]benzothiazole derivatives.
Materials:
-
This compound (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Catalyst (e.g., Bentonite/Ti(IV) or other Lewis/Brønsted acids)
-
Solvent (or solvent-free conditions)
Procedure:
-
In a reaction vessel, mix this compound (1.0 eq), an aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of the chosen catalyst.
-
The reaction can be carried out under solvent-free conditions with heating (e.g., 80-100 °C) or in a suitable solvent under reflux.
-
Monitor the reaction by TLC.
-
Upon completion, if the reaction is solvent-free, cool the mixture and add a solvent like ethanol to precipitate the product. If in a solvent, cool the mixture to induce crystallization.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry.
-
Further purification can be achieved by recrystallization.
Signaling Pathway: Inhibition of Bacterial Growth
Caption: Putative antibacterial mechanisms of benzothiazole derivatives.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, providing access to a wide range of heterocyclic compounds with significant potential in drug discovery and materials science. The protocols and data presented in these application notes offer a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives based on this promising scaffold. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the development of new and effective therapeutic agents.
References
- 1. ijper.org [ijper.org]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
Application Notes and Protocols for the N-functionalization of 2-Amino-5-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 2-Amino-5-methylbenzothiazole, a key scaffold in medicinal chemistry. The methodologies outlined below cover N-acylation, N-alkylation (via reductive amination), and Schiff base formation, offering a versatile toolkit for the synthesis of novel derivatives for drug discovery and development.
Introduction
This compound is a privileged heterocyclic motif that forms the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Functionalization of the exocyclic amino group provides a powerful strategy to modulate the physicochemical and pharmacological properties of this scaffold, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.[1] This document outlines detailed experimental procedures for the synthesis and characterization of N-functionalized this compound derivatives.
Data Presentation: A Comparative Summary of N-Functionalization Reactions
The following table summarizes the key quantitative data for the different N-functionalization methods described in this document, allowing for a direct comparison of reaction outcomes.
| Functionalization Type | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |
| N-Acylation | Acetic anhydride, Pyridine | Dichloromethane | Reflux, 4h | 85 | 188-190 |
| N-Alkylation | Benzaldehyde, Sodium triacetoxyborohydride, Acetic acid | 1,2-Dichloroethane | Room Temp., 16h | 78 | 142-144 |
| Schiff Base Formation | o-Vanillin, Piperidine (cat.) | Ethanol | Reflux, 3h | ~90 | 165-167 |
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-(5-methylbenzo[d]thiazol-2-yl)acetamide via acylation with acetic anhydride.
Materials and Reagents:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) in dichloromethane (30 mL).
-
Add pyridine (1.2 mL, 15 mmol) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.4 mL, 15 mmol) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and reflux the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and wash it sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from ethanol to afford N-(5-methylbenzo[d]thiazol-2-yl)acetamide as a white solid.
Characterization Data for N-(5-methylbenzo[d]thiazol-2-yl)acetamide:
-
Yield: 85%
-
Melting Point: 188-190 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.21 (s, 1H, NH), 7.69 (s, 1H), 7.58 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 8.4 Hz, 1H), 2.38 (s, 3H, Ar-CH₃), 2.15 (s, 3H, COCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 168.9, 157.8, 147.9, 132.4, 131.8, 126.3, 121.1, 120.4, 22.9, 20.9.
-
MS (ESI): m/z 207.1 [M+H]⁺.
Protocol 2: N-Alkylation of this compound via Reductive Amination
This protocol details the synthesis of N-benzyl-5-methylbenzo[d]thiazol-2-amine using a one-pot reductive amination procedure.[3][4]
Materials and Reagents:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.64 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 1,2-dichloroethane (40 mL), add glacial acetic acid (0.6 mL, 10 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield N-benzyl-5-methylbenzo[d]thiazol-2-amine as a white solid.
Characterization Data for N-benzyl-5-methylbenzo[d]thiazol-2-amine:
-
Yield: 78%
-
Melting Point: 142-144 °C
-
¹H NMR (400 MHz, CDCl₃) δ: 7.60 (s, 1H), 7.38-7.25 (m, 6H), 7.05 (d, J = 8.2 Hz, 1H), 5.60 (br s, 1H, NH), 4.65 (d, J = 5.8 Hz, 2H), 2.40 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 165.1, 149.2, 138.5, 132.1, 130.8, 128.8, 127.7, 127.6, 125.1, 120.8, 120.3, 48.2, 21.2.
-
MS (ESI): m/z 255.1 [M+H]⁺.
Protocol 3: Schiff Base Formation with this compound
This protocol describes the synthesis of a Schiff base by condensing this compound with o-vanillin. This procedure is adapted from a similar synthesis with the 6-methyl isomer.[5]
Materials and Reagents:
-
This compound
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Ethanol
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve this compound (1.64 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add o-vanillin (1.52 g, 10 mmol) to the solution, followed by a catalytic amount of piperidine (2-3 drops).
-
Reaction: Reflux the mixture for 3 hours. A yellow-orange solid is expected to form. Monitor the reaction by TLC.
-
Isolation: After cooling the reaction mixture to room temperature, and then further in an ice bath for 30 minutes, collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid several times with cold ethanol and dry under vacuum to yield the pure Schiff base, 2-methoxy-6-(((5-methylbenzo[d]thiazol-2-yl)imino)methyl)phenol.
Characterization Data for 2-methoxy-6-(((5-methylbenzo[d]thiazol-2-yl)imino)methyl)phenol:
-
Yield: Approximately 90%
-
Melting Point: 165-167 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ: 13.5 (s, 1H, OH), 9.05 (s, 1H, CH=N), 7.75 (s, 1H), 7.65 (d, J = 8.3 Hz, 1H), 7.40 (d, J = 7.8 Hz, 1H), 7.20 (d, J = 8.3 Hz, 1H), 7.05 (d, J = 7.8 Hz, 1H), 6.95 (t, J = 7.8 Hz, 1H), 3.85 (s, 3H, OCH₃), 2.42 (s, 3H, Ar-CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 168.2, 162.5, 151.8, 148.5, 148.1, 132.8, 132.1, 126.8, 123.4, 121.5, 120.8, 119.2, 118.6, 115.9, 56.1, 21.3.
-
MS (ESI): m/z 299.1 [M+H]⁺.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the N-functionalization protocols described above.
Application in Drug Discovery: Targeting Kinase Signaling
Derivatives of 2-aminobenzothiazole have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5][6] For instance, N-functionalized 2-aminobenzothiazoles can be designed to target the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), thereby inhibiting downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[5][6]
References
- 1. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Amino-5-methylbenzothiazole Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with a significant number of its derivatives being investigated for their potential as anticancer agents. These compounds have demonstrated a broad spectrum of activities against various cancer types by targeting key proteins and signaling pathways crucial for tumor growth and survival. This document provides an overview of the applications of 2-aminobenzothiazole derivatives in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols. While the specific molecule 2-Amino-5-methylbenzothiazole is a part of this larger family, the majority of published research focuses on a variety of synthetic derivatives designed to enhance potency and selectivity.
Mechanism of Action and Signaling Pathways
Derivatives of 2-aminobenzothiazole exert their anticancer effects through multiple mechanisms, often by inhibiting key enzymes involved in cell signaling cascades that are frequently dysregulated in cancer.
One of the most prominent targets is the PI3K/AKT/mTOR signaling pathway , which is critical for cell proliferation, survival, and metabolism.[1] Several 2-aminobenzothiazole derivatives have been developed as potent inhibitors of PI3K kinase.[2] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Another major area of investigation involves the inhibition of tyrosine kinases , such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] EGFR is often overexpressed in various cancers and its inhibition can block downstream signaling pathways like JAK/STAT and ERK/MAPK, leading to reduced cell proliferation and survival.[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can stifle tumor growth.[2]
Furthermore, some 2-aminobenzothiazole derivatives have been shown to target other critical cellular components, including:
-
Serine/threonine kinases such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which regulate the cell cycle.[2][3]
-
Heat shock protein 90 (HSP90) , a chaperone protein that is essential for the stability and function of many oncoproteins.[3]
-
DNA topoisomerases , enzymes that are critical for DNA replication and repair.[2][3]
-
Inducing DNA damage , such as single-strand breaks and DNA-protein cross-links, ultimately leading to apoptosis.[5]
The following diagram illustrates the central role of the PI3K/AKT/mTOR pathway and its inhibition by 2-aminobenzothiazole derivatives.
Caption: PI3K/AKT/mTOR signaling pathway and its inhibition.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 - 61.03 | [1] |
| OMS14 | A549 | Lung Cancer | 22.13 - 61.03 | [1] |
| OMS14 | MCF-7 | Breast Cancer | 22.13 - 61.03 | [1] |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [2] |
| Compound 20 | HCT-116 | Colon Cancer | 7.44 | [2] |
| Compound 20 | MCF-7 | Breast Cancer | 8.27 | [2] |
| Compound 21 | Various | Various | 10.34 - 12.14 | [2] |
| Compound 13 | HCT116 | Colon Cancer | 6.43 | [2] |
| Compound 13 | A549 | Lung Cancer | 9.62 | [2] |
| Compound 13 | A375 | Melanoma | 8.07 | [2] |
| Compound 24 | C6 | Rat Glioma | 4.63 | [2] |
| Compound 24 | A549 | Lung Cancer | 39.33 | [2] |
Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives
| Compound | Target Kinase | IC50 | Reference |
| OMS1/OMS2 | PI3Kγ | 47-48% inhibition at 100 µM | [1] |
| OMS14 | PIK3CD/PIK3R1 | 65% inhibition | [1] |
| Compound 10 | EGFR | 94.7 nM | [2] |
| Compound 11 | EGFR | 54.0 nM | [2] |
| Compound 12 | EGFR | 96 nM | [2] |
| Compound 20 | VEGFR-2 | 0.15 µM | [2] |
| Compound 21 | VEGFR-2 | 0.19 µM | [2] |
| Compound 3 | CSF1R | 1.4 nM | [2] |
| Compound 54 | PI3Kα | 1.03 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of 2-aminobenzothiazole derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with the compounds.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
2-Aminobenzothiazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the 2-aminobenzothiazole derivative for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins in key signaling pathways (e.g., p-AKT, p-mTOR).
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.
Caption: Workflow for Western Blot analysis.
Conclusion
Derivatives of 2-aminobenzothiazole represent a versatile and promising class of compounds in the field of cancer research. Their ability to target multiple, critical signaling pathways provides a strong rationale for their continued development as potential anticancer therapeutics. The data and protocols presented here offer a foundational resource for researchers interested in exploring the anticancer potential of this important chemical scaffold. Further investigations into their in vivo efficacy, safety profiles, and mechanisms of action will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Amino-5-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of novel agents derived from 2-Amino-5-methylbenzothiazole. This document outlines detailed experimental protocols, presents key antimicrobial activity data, and visualizes essential workflows and mechanisms of action to facilitate research and development in this promising area of medicinal chemistry.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The benzothiazole scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 2-aminobenzothiazole and its substituted analogs serve as versatile starting materials for the synthesis of novel therapeutic candidates.[2][3] The 2-amino group provides a reactive handle for various chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.[4] This document focuses on derivatives of this compound, a key building block for developing new antimicrobial agents.
Synthesis of this compound Derivatives
A primary and effective strategy for derivatizing this compound is through the formation of Schiff bases and amide linkages. These modifications have been shown to yield compounds with significant antimicrobial activity.[5][6][7]
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and initial characterization of this compound derivatives.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases from this compound
This protocol describes the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes.[6][7][8]
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehydes (e.g., o-vanillin, 4-chlorobenzaldehyde)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the desired substituted aromatic aldehyde (1 equivalent) also dissolved in a minimal amount of ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid or piperidine to the reaction mixture.[7][8]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7]
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is then collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product several times with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, carbon tetrachloride) to yield the pure Schiff base.[7]
-
Dry the purified product and characterize it using spectroscopic methods (FTIR, ¹H NMR, Mass Spectrometry).
Protocol 2: Synthesis of Amide Derivatives of this compound
This protocol outlines the synthesis of amide derivatives through the acylation of this compound with acyl chlorides.
Materials and Reagents:
-
This compound
-
Substituted acyl chlorides (e.g., benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve this compound (1 equivalent) and a base like triethylamine (1.1 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add the desired acyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final amide derivative by spectroscopic analysis.
Antimicrobial Screening Protocols
The synthesized derivatives should be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods such as the Kirby-Bauer disk diffusion assay and the broth microdilution method are recommended.
Antimicrobial Screening Workflow
The following diagram outlines the process of evaluating the antimicrobial efficacy of the synthesized compounds.
Caption: Workflow for antimicrobial susceptibility testing of synthesized derivatives.
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the antimicrobial activity.[1][9][10][11]
Materials and Reagents:
-
Mueller-Hinton Agar (MHA) plates[10]
-
Sterile paper disks (6 mm diameter)
-
Bacterial and fungal cultures
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard[10]
-
Sterile cotton swabs
-
Solutions of synthesized compounds at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., DMSO)
-
Standard antibiotic disks (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Solvent-loaded disks as negative controls
-
Incubator
Procedure:
-
Prepare a bacterial/fungal inoculum by suspending isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton Agar plate to ensure a confluent lawn of growth. Rotate the plate by 60° between streaks to ensure uniform coverage.[10]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]
-
Impregnate sterile paper disks with a known amount of the test compound solution. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the agar plate. Ensure disks are at least 24 mm apart.[11]
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.[9]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides quantitative data on the antimicrobial potency of the compounds.[12][13][14]
Materials and Reagents:
-
Sterile 96-well microtiter plates[12]
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial and fungal cultures
-
Solutions of synthesized compounds and standard antibiotics
-
Sterile diluents
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[12]
-
Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[12] This creates a gradient of compound concentrations.
-
Prepare a standardized microbial inoculum as described in the disk diffusion protocol and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 5 µL of the standardized inoculum to each well (except for the sterility control well, typically in column 12).[12]
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
-
Seal the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.
Quantitative Data Summary
The following tables summarize representative antimicrobial activity data for various 2-aminobenzothiazole derivatives reported in the literature.
Table 1: Antibacterial Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)
| Compound Type | Derivative/Substitution | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Schiff Base | Hydroxyl on benzylidene ring | 12.5 | 15.62 | 15.62 | [15] |
| Amide | Phenyl ring substitutions | 15.6 | 7.81 | - | [16] |
| Thiophene Hybrid | Chloro at 5-position | 6.25 | - | - | [15] |
| Isatin Hybrid | - | 12.5 | 3.1 | 6.2 | [15] |
| Sulfonamide | - | 3.1-6.2 | 3.1-6.2 | 3.1-6.2 | [15] |
| Furan Hybrid | Various | >64 µM (Ampicillin) | - | - | [15] |
Table 2: Antifungal Activity of 2-Aminobenzothiazole Derivatives
| Compound Type | Derivative/Substitution | Candida albicans (MIC µg/mL) | Aspergillus niger (MIC µg/mL) | Reference(s) |
| Schiff Base | - | Moderate Activity | Moderate Activity | [6] |
| General | Compounds 3 & 4 | Moderate Inhibition | Moderate Inhibition | [17] |
| General | Compounds A1, A2, A4, A6, A9 | Significant Activity | Significant Activity | [18] |
Mechanism of Action
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in pathogens. While the precise mechanism can vary depending on the specific derivative, several key molecular targets have been identified.
Postulated Antimicrobial Mechanisms
The diagram below illustrates the potential molecular targets for 2-aminobenzothiazole derivatives within a microbial cell.
Caption: Potential mechanisms of antimicrobial action for 2-aminobenzothiazole derivatives.
Reported mechanisms for benzothiazole derivatives include the inhibition of:
-
DNA Gyrase: An essential enzyme in bacterial DNA replication and repair.[15]
-
Dihydrofolate Reductase (DHFR): A key enzyme in the folic acid synthesis pathway, which is crucial for nucleotide synthesis.[6]
-
Dihydropteroate Synthase: Another critical enzyme in the folate biosynthesis pathway.[15]
-
Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB): Involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[19]
-
14α-lanosterol demethylase (CYP51): A key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[19]
Further studies, such as enzyme inhibition assays and molecular docking, are necessary to elucidate the precise mechanism of action for newly synthesized derivatives.
Conclusion
This compound represents a valuable scaffold for the development of novel antimicrobial agents. The synthetic protocols and screening methodologies detailed in these application notes provide a robust framework for researchers to design, synthesize, and evaluate new derivatives with enhanced potency and a broad spectrum of activity. The systematic exploration of structure-activity relationships, guided by quantitative antimicrobial data, will be crucial in advancing the discovery of new therapeutic options to combat infectious diseases.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajesm.in [iajesm.in]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. ijpbs.com [ijpbs.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. asm.org [asm.org]
- 11. apec.org [apec.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jchr.org [jchr.org]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Anti-inflammatory Compounds from 2-Amino-5-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel anti-inflammatory compounds derived from 2-Amino-5-methylbenzothiazole. It outlines the synthesis of two major classes of derivatives: Schiff bases and N-acyl amides. Furthermore, it details standard in-vitro and in-vivo experimental procedures for evaluating their anti-inflammatory properties, including the inhibition of protein denaturation assay and the carrageenan-induced paw edema model. Quantitative data from representative compounds are summarized in structured tables for clear comparison. Diagrams illustrating the synthetic workflow, the cyclooxygenase (COX) signaling pathway, and the overall experimental workflow are provided to enhance understanding.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The 2-aminobenzothiazole scaffold, in particular, serves as a versatile starting material for the synthesis of various derivatives with potential therapeutic applications.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation; however, their long-term use can be associated with gastrointestinal and cardiovascular side effects.[3] This necessitates the development of new, effective, and safer anti-inflammatory agents.[4]
This application note details the synthesis of novel Schiff base and N-acyl amide derivatives of this compound and provides robust protocols for the evaluation of their anti-inflammatory efficacy. The methodologies described herein provide a framework for the screening and characterization of new chemical entities in the drug discovery pipeline.[5]
Synthesis of Novel Compounds
The synthesis of anti-inflammatory derivatives from this compound can be primarily achieved through the formation of Schiff bases or amides at the 2-amino position.
General Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone.[6][7]
Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[8]
General Synthesis of N-Acyl Amide Derivatives
N-acyl amide derivatives are synthesized by the acylation of the primary amino group of this compound with an acyl chloride or anhydride.[9]
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the cooled solution with constant stirring.
-
Add a base such as triethylamine or pyridine (1.2 equivalents) to neutralize the formed HCl.
-
Allow the reaction mixture to stir at room temperature for 8-12 hours, monitoring the progress by TLC.
-
After completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-acyl amide derivative.
-
Characterize the synthesized compound using spectroscopic techniques (FT-IR, ¹H-NMR, and Mass Spectrometry).[10]
Synthetic Workflow Diagram
Caption: General synthetic routes for Schiff base and N-acyl amide derivatives.
In-Vitro Anti-inflammatory Evaluation
In-vitro assays are crucial for the initial screening of a large number of compounds in a cost-effective manner.[5]
Inhibition of Protein Denaturation Assay
Inflammation can lead to the denaturation of proteins, and this assay measures the ability of a compound to prevent heat-induced protein denaturation.[5][11]
Protocol:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in distilled water.
-
Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
Prepare different concentrations of the test compounds and the standard drug (e.g., 100, 200, 400, 800, 1000 µg/mL).
-
The reaction mixture consists of 0.5 mL of the test/standard solution and 0.5 mL of the 1% BSA solution.
-
The control consists of 0.5 mL of the vehicle and 0.5 mL of the 1% BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In-Vivo Anti-inflammatory Evaluation
In-vivo models are essential to confirm the anti-inflammatory activity observed in in-vitro assays.[4][12]
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating acute inflammation.[13]
Protocol:
-
Use Wistar albino rats (150-200 g), divided into groups (n=6).
-
The control group receives the vehicle (e.g., 1% Carboxymethyl cellulose).
-
The standard group receives a reference drug (e.g., Diclofenac sodium, 10 mg/kg, p.o.).
-
The test groups receive the synthesized compounds at a specific dose (e.g., 20 mg/kg, p.o.).
-
After 1 hour of drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
Data Presentation
Quantitative data from the anti-inflammatory assays should be presented in a clear and organized manner to facilitate comparison.
Table 1: In-Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC₅₀ (µg/mL) |
| Control | - | 0 | - |
| Diclofenac Sodium | 100 | 95.2 ± 1.8 | 45.3 |
| Schiff Base 1 | 100 | 78.5 ± 2.1 | 85.1 |
| Schiff Base 2 | 100 | 85.3 ± 1.5 | 72.4 |
| Amide 1 | 100 | 72.1 ± 2.5 | 98.6 |
| Amide 2 | 100 | 88.9 ± 1.2 | 65.7 |
Values are expressed as Mean ± SEM.
Table 2: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound (20 mg/kg) | Paw Volume Increase (mL) after 3h | % Inhibition of Edema |
| Control (Vehicle) | 0.85 ± 0.05 | - |
| Diclofenac Sodium (10 mg/kg) | 0.22 ± 0.02 | 74.1 |
| Schiff Base 1 | 0.45 ± 0.04 | 47.0 |
| Schiff Base 2 | 0.31 ± 0.03 | 63.5 |
| Amide 1 | 0.52 ± 0.06 | 38.8 |
| Amide 2 | 0.28 ± 0.03 | 67.0 |
Values are expressed as Mean ± SEM.
Mechanism of Action: Signaling Pathway
Many NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.[14][15]
Cyclooxygenase (COX) Pathway Diagram
Caption: Inhibition of the COX pathway by novel anti-inflammatory compounds.
Overall Experimental Workflow
A systematic approach is essential for the discovery and development of novel anti-inflammatory agents.[5]
Experimental Workflow Diagram
Caption: A typical workflow for the discovery of novel anti-inflammatory drugs.
Conclusion
The synthetic routes and evaluation protocols detailed in this document provide a comprehensive guide for researchers engaged in the discovery of novel anti-inflammatory agents based on the this compound scaffold. The presented methodologies for synthesis, in-vitro, and in-vivo screening, coupled with clear data presentation and visual workflows, offer a structured approach to identifying and advancing promising lead candidates for further preclinical and clinical development.
References
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Evolving therapeutic strategies to improve nonsteroidal anti-inflammatory drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. ijpbs.com [ijpbs.com]
- 9. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 13. ijpras.com [ijpras.com]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
Application Notes and Protocols for the Scalable Synthesis of 2-Amino-5-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylbenzothiazole is a key heterocyclic building block in medicinal chemistry and drug development, forming the core scaffold of various pharmacologically active compounds. Its synthesis is of significant interest for producing pharmaceuticals and other specialty chemicals. This document provides a detailed experimental procedure for the scalable synthesis of this compound, focusing on a reliable and adaptable method for laboratory and pilot-plant scale production. The primary route described is the reaction of p-toluidine with sodium thiocyanate followed by oxidative cyclization.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound, providing a clear overview of the reactants, conditions, and expected outcomes for a laboratory-scale synthesis that can be scaled up.
| Parameter | Value | Notes |
| Starting Material | p-Toluidine | 107 g (1.0 mole) |
| Reagents | ||
| Concentrated Sulfuric Acid | 54 g (0.55 mole) | |
| Sodium Thiocyanate | 90 g (1.1 moles) | |
| Chlorobenzene (Solvent) | 700 mL | |
| Sulfuryl Chloride | 180 g (1.34 moles) | |
| Concentrated Ammonium Hydroxide | ~200 mL | |
| Ethanol (for recrystallization) | ~300 mL | |
| Activated Carbon (Norit) | 10 g | |
| Reaction Conditions | ||
| Thiourea Formation Temperature | 100°C | |
| Thiourea Formation Time | 3 hours | |
| Cyclization Temperature | < 50°C | |
| Cyclization Time | 2 hours | |
| Yield and Product | ||
| Crude Product Melting Point | 123-128°C | |
| Recrystallized Product Melting Point | ~135-137°C | |
| Expected Yield | 75-85% |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound, adapted from a well-established procedure for a related isomer.[1]
Materials and Equipment:
-
3-liter three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Filtration apparatus
Reagents:
-
p-Toluidine (4-methylaniline)
-
Concentrated sulfuric acid (98%)
-
Sodium thiocyanate
-
Chlorobenzene
-
Sulfuryl chloride
-
Concentrated ammonium hydroxide (28-30%)
-
Ethanol (95% or absolute)
-
Activated carbon (e.g., Norit)
-
Deionized water
Procedure:
Step 1: Formation of p-Tolylthiourea
-
In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, prepare a solution of 107 g (1.0 mole) of p-toluidine in 700 mL of chlorobenzene.[1]
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With stirring, slowly add 54 g (0.55 mole) of concentrated sulfuric acid from the dropping funnel over a period of 5 minutes. This will form a finely divided suspension of p-toluidine sulfate.[1]
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To this suspension, add 90 g (1.1 moles) of sodium thiocyanate.
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Heat the mixture to an internal temperature of 100°C using an oil bath and maintain this temperature for 3 hours with continuous stirring.[1] The solution will now contain the intermediate, p-tolylthiourea.
Step 2: Cyclization to this compound
-
Cool the reaction mixture to 30°C.
-
Carefully add 180 g (1.34 moles) of sulfuryl chloride via the dropping funnel over 15 minutes. It is crucial to maintain the temperature below 50°C during this addition, using an ice bath if necessary, as the reaction is exothermic.[1]
-
After the addition is complete, maintain the reaction mixture at 50°C for 2 hours. The evolution of hydrogen chloride gas should cease during this time.[1]
-
Remove the chlorobenzene by filtration. The solid residue is a mixture of the product hydrochloride and sodium sulfate.[1]
Step 3: Isolation and Purification
-
Dissolve the solid residue in 1 liter of hot water.
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Remove any remaining chlorobenzene by steam distillation if necessary.[1]
-
Filter the hot solution to remove any insoluble impurities.
-
Make the filtrate alkaline to litmus paper by adding approximately 200 mL of concentrated ammonium hydroxide. This will precipitate the crude this compound.[1]
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Filter the precipitate and wash it with 200 mL of water. The crude product will have a melting point in the range of 123–128°C.[1]
Step 4: Recrystallization
-
Dissolve the crude product in 300 mL of hot ethanol.
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Add 10 g of activated carbon (Norit) to the hot solution and filter the suspension while hot to remove the carbon.[1]
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To the hot filtrate, add 500 mL of hot water, and stir the mixture vigorously while cooling it rapidly in an ice bath.[1]
-
After 30 minutes, filter the pale yellow, granular product and wash it with 150 mL of 30% ethanol.[1]
-
Dry the purified product in a vacuum oven.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-methylbenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-methylbenzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and solutions:
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Incomplete Formation of the Thiourea Intermediate: The initial reaction between p-toluidine and a thiocyanate salt to form p-tolylthiourea is a critical step. Insufficient reaction time or improper temperature can lead to a low yield of this intermediate, consequently affecting the final product yield. Ensure the reaction is heated sufficiently (e.g., 100°C) for an adequate duration (e.g., 3 hours) to drive the reaction to completion.[1]
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Suboptimal Cyclization Conditions: The subsequent cyclization of p-tolylthiourea is sensitive to the choice of cyclizing agent and reaction conditions. The use of sulfuryl chloride requires careful temperature control to prevent side reactions; the temperature should not exceed 50°C.[1] Alternative methods using bromine in acetic acid are also common, and the stoichiometry of bromine should be carefully controlled to avoid over-bromination of the aromatic ring.
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Moisture in Reagents or Solvents: The presence of water can interfere with the reaction, particularly if using moisture-sensitive reagents like sulfuryl chloride. Ensure all glassware is thoroughly dried and use anhydrous solvents for the best results.
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Impure Starting Materials: The purity of the starting p-toluidine and thiocyanate salt is crucial. Impurities can lead to the formation of side products, reducing the overall yield. It is recommended to use freshly distilled p-toluidine.[1]
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?
Answer: The formation of impurities is a common challenge. The nature of the impurities depends on the synthetic route employed.
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Unreacted Starting Materials: Incomplete reactions can leave residual p-toluidine or p-tolylthiourea in your crude product.
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Side Products from Over-reaction: Excessive use of halogenating agents like sulfuryl chloride or bromine can lead to the formation of chlorinated or brominated benzothiazole derivatives.
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Polymeric Materials: Under certain conditions, starting materials or intermediates can polymerize, forming insoluble materials that are difficult to remove.
Purification Strategies:
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Recrystallization: This is a highly effective method for purifying this compound. A common solvent system is a mixture of ethanol and water.[1] Dissolving the crude product in hot ethanol followed by the addition of hot water until turbidity is observed, and then allowing it to cool slowly, can yield pure crystals.
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Activated Carbon Treatment: If your product is colored, treatment with activated carbon (like Norit) in a hot ethanolic solution can help to remove colored impurities.[1]
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Steam Distillation: This technique can be used to remove volatile impurities and any remaining solvent from the reaction mixture before purification.[1]
Question 3: The reaction to form p-tolylthiourea is not proceeding as expected. What could be the issue?
Answer: The formation of the thiourea intermediate is a key step. If you are facing issues, consider the following:
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Acid Catalyst: The reaction between p-toluidine and sodium thiocyanate is typically acid-catalyzed. The use of sulfuric acid to form the p-toluidine sulfate salt in situ is a common and effective method.[1]
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Reaction Temperature and Time: This reaction requires heating to proceed at a reasonable rate. Maintaining a temperature of around 100°C for several hours is generally sufficient.[1]
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Reagent Stoichiometry: Ensure that the correct molar ratios of p-toluidine, sulfuric acid, and sodium thiocyanate are used. A slight excess of sodium thiocyanate is often employed.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and well-documented method is a variation of the Hugershoff benzothiazole synthesis. This typically involves two main steps:
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The reaction of p-toluidine with a thiocyanate salt (such as sodium or potassium thiocyanate) in the presence of an acid to form N-(4-methylphenyl)thiourea (p-tolylthiourea).
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The oxidative cyclization of the resulting thiourea using a halogenating agent like sulfuryl chloride or bromine to yield this compound.[1]
Q2: What are the expected yields for this synthesis?
A2: Yields can vary depending on the specific protocol and optimization. However, well-executed syntheses can achieve good to excellent yields. For the synthesis of the closely related 2-amino-6-methylbenzothiazole from p-toluidine, yields in the range of 60-63% have been reported based on the initial amount of p-toluidine.[1] The intermediate p-tolylthiourea can be isolated with a yield of around 84%.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can track the consumption of the starting materials (p-toluidine and p-tolylthiourea) and the appearance of the product spot. A suitable mobile phase for TLC analysis would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.
Q4: What are the key safety precautions I should take during this synthesis?
A4: It is crucial to conduct a thorough risk assessment before starting the synthesis. Key safety considerations include:
-
Sulfuryl chloride and bromine are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction can evolve hydrogen chloride gas , which is corrosive and toxic. Ensure the reaction setup is equipped with a gas trap.[1]
-
Chlorobenzene , often used as a solvent, is flammable and toxic. Avoid inhalation and skin contact.
Data Presentation
Table 1: Reported Yields for the Synthesis of 2-Amino-6-methylbenzothiazole *
| Step | Product | Starting Material | Reported Yield | Reference |
| 1 | p-Tolylthiourea | p-Toluidine | 84% | [1] |
| 2 | 2-Amino-6-methylbenzothiazole | p-Toluidine | 60-63% | [1] |
*Note: This data is for the synthesis of the 6-methyl isomer, which is a very close analog of this compound and follows a similar synthetic pathway.
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Amino-6-methylbenzothiazole (Adapted from Organic Syntheses) [1]
Step 1: Synthesis of p-Tolylthiourea
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In a 3-liter, three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
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Over a period of 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise with stirring.
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To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.
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Heat the mixture in an oil bath at an internal temperature of 100°C for 3 hours.
Step 2: Cyclization to 2-Amino-6-methylbenzothiazole
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Cool the solution containing the p-tolylthiourea to 30°C.
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Over a period of 15 minutes, add 180 g (108 ml, 1.34 moles) of sulfuryl chloride, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours, or until the evolution of hydrogen chloride gas ceases.
-
Remove the chlorobenzene by filtration.
-
Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.
-
Filter the hot solution to remove any insoluble material.
-
Make the filtrate alkaline to litmus by adding approximately 200 ml of concentrated ammonium hydroxide.
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Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.
Step 3: Purification
-
Dissolve the crude product in 300 ml of hot ethanol.
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Add 10 g of Norit (activated carbon) and filter the hot suspension.
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Dilute the filtrate with 500 ml of hot water, stir vigorously, and cool rapidly.
-
After 30 minutes, filter the pale yellow granular product and wash it with 150 ml of 30% ethanol.
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Dry the product to a constant weight. The expected yield is 100-105 g (60-63%) with a melting point of 135-136°C.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Purification of Crude 2-Amino-5-methylbenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of crude 2-Amino-5-methylbenzothiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound is a dark, discolored solid. What causes this and how can I remove the color?
A1: Discoloration, often appearing as a brown, reddish, or yellowish hue, is a common issue. It typically arises from the presence of minor, highly colored impurities or degradation byproducts. Oxidation of starting materials or intermediates can also contribute to color formation.
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal (Norit) to the hot solution. The charcoal will adsorb many of the colored impurities. It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
-
Repeat Purification: If discoloration persists, a second recrystallization or purification by column chromatography may be necessary to remove residual colored impurities.
-
Check Stability: Ensure that this compound is stable under your purification conditions. Prolonged exposure to high heat or light can cause degradation and color change.
Q2: I'm observing a low yield after my purification. What are the common causes for product loss?
A2: Low yields can be frustrating and can stem from several factors during the purification process.
Troubleshooting Steps:
-
Sub-optimal Recrystallization Solvent: If the compound is too soluble in the chosen solvent, even at cold temperatures, a significant amount will remain in the mother liquor. To recover more product, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you may lose a substantial amount of product on the filter paper. To prevent this, use a pre-warmed funnel and receiving flask.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled (e.g., in an ice bath) and given enough time for the product to fully crystallize before filtration.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve some of the purified product.
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C.
Troubleshooting Steps:
-
Identify Impurities: Common impurities in the synthesis of 2-aminobenzothiazoles from p-toluidine and thiocyanate include unreacted starting materials and side-products like p-tolylthiourea.
-
Repurification: The most effective way to address a broad melting point is to re-purify the compound. Recrystallization is often sufficient if the impurity levels are low. For more complex mixtures, column chromatography will be necessary to separate the impurities from the desired product.
Q4: How do I choose the right purification method: recrystallization or column chromatography?
A4: The choice between these two common purification techniques depends on the nature and quantity of the impurities.
-
Recrystallization is generally preferred for removing small amounts of impurities from a solid that is mostly pure. It is a faster and less solvent-intensive method.
-
Column Chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product. It offers a higher degree of separation.
Data Presentation
The following tables summarize key physical properties and chromatographic data for this compound and a common related impurity. Note that specific values for this compound are not widely reported; therefore, data for the closely related isomer, 2-Amino-6-methylbenzothiazole, is provided for comparison.
Table 1: Physical Properties of 2-Amino-methylbenzothiazole Isomers and a Common Precursor
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Amino-6-methylbenzothiazole | 164.23 | 135–136 | Pale yellow granular product[1] |
| p-Tolylthiourea | 166.24 | 188–189 | White crystalline solid |
Table 2: Typical TLC Parameters for 2-Aminobenzothiazole Derivatives
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 2-Aminobenzothiazole derivatives | 7:3 | 0.3 - 0.5 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol describes a general method for purifying crude this compound by recrystallization.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove activated charcoal and any other insoluble impurities.
-
Induce Crystallization: To the hot, clear filtrate, add hot water dropwise while swirling until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature to form crystals. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 30% ethanol-water mixture.
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from more significant impurities.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an optimal eluent system. A good starting point is a mixture of n-hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 9:1 n-hexane:ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity, e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
troubleshooting common issues in 2-Amino-5-methylbenzothiazole reactions
Technical Support Center: 2-Amino-5-methylbenzothiazole Reactions
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during synthesis and subsequent reactions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and handling of this compound and its derivatives.
Question 1: I am experiencing very low yields in my synthesis of this compound from 4-methylaniline (p-toluidine). What are the common causes and solutions?
Answer: Low yields in this synthesis are a frequent issue and can stem from several factors throughout the multi-step process. The most common synthesis involves the formation of a p-tolylthiourea intermediate, followed by an oxidative cyclization.
Common Causes & Solutions:
-
Poor Quality of Starting Materials: 4-methylaniline (p-toluidine) can oxidize over time, leading to impurities that inhibit the reaction.
-
Solution: It is best practice to distill p-toluidine immediately before use to ensure high purity.[1]
-
-
Inefficient Thiourea Formation: The reaction of p-toluidine with a thiocyanate salt (e.g., sodium or potassium thiocyanate) to form p-tolylthiourea can be incomplete.
-
Inefficient Oxidative Cyclization: The conversion of the thiourea intermediate to the final benzothiazole ring is a critical step. This is often achieved with reagents like sulfuryl chloride or bromine.[1][2] If this step is inefficient, the reaction will stall, leading to low yields.
-
Solution: Carefully control the addition and temperature of the cyclizing agent. For instance, when using sulfuryl chloride, the temperature should be maintained to avoid excessive heat generation (e.g., below 50°C).[1] For some benzothiazole syntheses, microwave-assisted methods have been shown to improve yields.[3]
-
-
Side Product Formation: Polymerization or the formation of other side products can consume starting materials and reduce the yield of the desired product.[4]
Question 2: My final product is dark and oily, making purification by recrystallization difficult. How can I effectively purify the crude this compound?
Answer: Purification challenges, such as discoloration or difficulty in crystallization, are common. The crude product often contains colored impurities and residual solvents or reagents.
Effective Purification Strategies:
-
Decolorization with Activated Carbon: The presence of colored, often polymeric, byproducts can be addressed using activated carbon.
-
Solution: After the initial workup, dissolve the crude product in a suitable hot solvent (like ethanol) and add a small amount of activated carbon (e.g., Norit).[1] Heat the suspension briefly and then filter it while hot to remove the carbon and the adsorbed impurities. This step often results in a much lighter-colored filtrate, from which the product can be crystallized.[1]
-
-
Optimizing Recrystallization: The choice of solvent is critical for successful recrystallization.
-
Solution: A common and effective method is to dissolve the product in hot ethanol and then add hot water until the solution becomes turbid.[1] Stirring the mixture vigorously while it cools quickly can promote the formation of a granular, easily filterable product.[1] If the product remains soluble, adding a non-solvent like cold water or hexane can help induce precipitation.[4][5]
-
-
Steam Distillation: To remove non-volatile impurities and residual high-boiling solvents like chlorobenzene (if used), steam distillation can be an effective step during the workup.[1]
Question 3: I am attempting a diazotization reaction with this compound for a subsequent Sandmeyer reaction, but the reaction is failing. What could be the issue?
Answer: Diazotization of primary aromatic amines like 2-aminobenzothiazoles requires careful control of reaction conditions to form the diazonium salt intermediate successfully.
Troubleshooting Diazotization:
-
Temperature Control: Diazonium salts are generally unstable at room temperature.
-
Solution: The reaction must be kept cold, typically between 0°C and 5°C, throughout the addition of sodium nitrite. Use an ice-salt bath to maintain this temperature range.
-
-
Acidic Conditions: The reaction requires a strong acid to generate nitrous acid in situ from sodium nitrite.[6]
-
Solution: Use a strong acid like hydrochloric acid or sulfuric acid. The amine should be fully dissolved in the acid before cooling and adding the sodium nitrite solution.[6]
-
-
Stability of the Diazonium Salt: The formed diazonium salt is an intermediate and should be used promptly in the next step (e.g., the Sandmeyer reaction) without delay.[6] Attempting to isolate the salt is generally not recommended unless using non-nucleophilic counterions like tetrafluoroborate (for Schiemann reactions).[6]
Data Presentation
Table 1: Representative Reaction Parameters for 2-Amino-6-methylbenzothiazole Synthesis
Note: This protocol for the 6-methyl isomer is a reliable model for the synthesis of the 5-methyl isomer, as the starting material is the corresponding isomeric toluidine.[1]
| Parameter | Value / Reagent | Purpose |
| Starting Material | p-Toluidine | Amine source for the benzothiazole ring |
| Solvent | Chlorobenzene | Reaction medium |
| Thiourea Formation | ||
| Reagent 1 | Concentrated Sulfuric Acid | Forms p-toluidine sulfate |
| Reagent 2 | Sodium Thiocyanate | Source of the thiocarbonyl group |
| Temperature | 100°C (internal) | To drive the formation of p-tolylthiourea |
| Time | 3 hours | Reaction time for thiourea formation |
| Cyclization | ||
| Reagent | Sulfuryl Chloride | Oxidative cyclizing agent |
| Temperature | < 50°C | To control the exothermic reaction |
| Time | 2 hours | Reaction time for cyclization |
| Workup & Purification | ||
| Base | Ammonium Hydroxide | To precipitate the free amine product |
| Decolorization | Norit (Activated Carbon) | To remove colored impurities |
| Recrystallization | Ethanol / Water | To obtain the pure, crystalline product |
| Final Yield | 64-67% | Expected yield of pure product |
| Melting Point | 135-136°C | For the pure 2-Amino-6-methylbenzothiazole |
Experimental Protocols
Key Experiment: Synthesis of 2-Amino-6-methylbenzothiazole
This procedure is adapted from a verified method in Organic Syntheses and serves as a representative protocol for the synthesis of methyl-substituted 2-aminobenzothiazoles.[1]
Materials:
-
p-Toluidine (107 g, 1 mole)
-
Chlorobenzene (700 ml)
-
Concentrated Sulfuric Acid (54 g, 0.55 mole)
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Sodium Thiocyanate (90 g, 1.1 moles)
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Sulfuryl Chloride (180 g, 1.34 moles)
-
Concentrated Ammonium Hydroxide (200 ml)
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Ethanol
-
Norit (Activated Carbon)
Procedure:
-
Thiourea Intermediate Formation:
-
In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, dissolve 107 g of p-toluidine in 700 ml of chlorobenzene.
-
Slowly add 54 g of concentrated sulfuric acid.
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To the resulting suspension of p-toluidine sulfate, add 90 g of sodium thiocyanate.
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Heat the mixture to an internal temperature of 100°C for 3 hours.
-
-
Cyclization:
-
Cool the solution containing the thiourea intermediate to 30°C.
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Add 180 g of sulfuryl chloride over 15 minutes, ensuring the temperature does not rise above 50°C.
-
Maintain the mixture at 50°C for 2 hours until the evolution of hydrogen chloride ceases.
-
-
Workup and Isolation:
-
Remove the chlorobenzene by filtration.
-
Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent with a steam current.
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Filter the hot solution to remove any solids.
-
Make the solution alkaline by adding 200 ml of concentrated ammonium hydroxide to precipitate the product.
-
Filter the precipitated solid and wash it with 200 ml of water.
-
-
Purification:
-
Dissolve the crude solid (which melts around 123-128°C) in 300 ml of hot ethanol.
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Add 10 g of Norit, and filter the hot suspension.
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Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly.
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After 30 minutes, filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight. The final product should weigh between 100-110 g (64-67% yield) and have a melting point of 135-136°C.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing and solving low yield issues.
Caption: Key issues in synthesis and their corresponding root causes and solutions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-methylbenzothiazole Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-5-methylbenzothiazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound derivatives can stem from several factors. Here are some common causes and troubleshooting steps:
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Suboptimal Catalyst: The choice and amount of catalyst are critical.[1] Different catalysts like acid, base, metal, or nanoparticle catalysts have varying efficiencies.[1] For instance, while various acid catalysts can be used, their effectiveness can differ significantly.[1]
-
Improper Reaction Temperature: Temperature significantly impacts the reaction rate and byproduct formation.[1] Some methods work at room temperature, while others may require temperatures up to 140°C.[1]
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Inappropriate Solvent: The solvent is crucial for dissolving reactants and influencing the reaction pathway.[1] Solvents like ethanol, DMSO, and even solvent-free conditions have been used successfully.[1]
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Purity of Starting Materials: Impure or wet starting materials can lead to side reactions and lower yields.[2]
Q2: I am observing significant side product formation. How can I improve the selectivity of the reaction?
A2: The formation of side products is a common issue that can often be resolved by fine-tuning the reaction conditions.[1]
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Over-oxidation: The desired product can be over-oxidized, especially when using strong oxidizing agents.[2]
-
Troubleshooting:
-
Carefully control the amount of the oxidizing agent used.[2]
-
-
-
Incomplete Cyclization: The intermediate may not fully cyclize to form the benzothiazole ring.[2]
-
Troubleshooting:
-
Ensure the chosen catalyst is appropriate for promoting the cyclization step.[2]
-
-
-
Polymerization: Starting materials can sometimes polymerize under the reaction conditions.[2]
-
Troubleshooting:
-
Optimize the reaction concentration to minimize polymerization.[2]
-
-
-
Side Reactions of Aldehydes (if applicable): Aldehydes can undergo self-condensation or oxidation, particularly at higher temperatures.[1]
Q3: I am having difficulty with the work-up and purification of my final product. What are the best practices?
A3: Inefficient work-up and purification can lead to product loss.[1]
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Product is Soluble in the Reaction Solvent: This can make isolation by precipitation difficult.[2]
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Formation of an Emulsion during Work-up: This can complicate extraction.[2]
-
Troubleshooting:
-
Optimize the extraction procedure by adjusting the pH and using appropriate organic solvents.[1]
-
-
-
Purification Techniques:
-
Washing: Before final purification, wash the crude product with a solvent in which the product is insoluble but impurities are soluble. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities.[1]
-
Recrystallization: This is a common and effective method for purifying solid products. Ethanol is often a suitable solvent.[2]
-
Column Chromatography: If recrystallization is insufficient, use column chromatography with an appropriate stationary phase (e.g., silica gel) and eluent system.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a common and straightforward laboratory method for synthesizing this compound derivatives?
A1: A prevalent method is the condensation reaction between an appropriately substituted p-toluidine and a thiocyanate source, followed by cyclization.[3] Another common approach involves the reaction of a substituted 2-aminothiophenol with various electrophiles. For instance, the reaction of 2-amino-5-methylthiophenol with benzaldehyde is a direct method to produce 2-phenyl-6-methyl-1,3-benzothiazole.[2]
Q2: What are the typical starting materials and reagents for these syntheses?
A2: Key starting materials often include substituted p-toluidines or 2-aminothiopenols.[2][3] Common reagents include sodium thiocyanate, sulfuryl chloride, and various catalysts and oxidizing agents like hydrogen peroxide/hydrochloric acid (H₂O₂/HCl).[2][3] The choice of solvent can vary, with options like ethanol, dimethyl sulfoxide (DMSO), or even solvent-free conditions being reported.[2][4]
Q3: What are the expected yields for these reactions?
A3: Yields can vary significantly depending on the specific substrates and reaction conditions. With optimized protocols, it is possible to achieve high to excellent yields, often in the range of 80-95%.[2][5] However, suboptimal conditions can lead to considerably lower yields.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[2]
Q5: What are common methods for purifying the final product?
A5: After the reaction is complete, the crude product is typically isolated by filtration or extraction.[2] Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the solid product.[2] Column chromatography can also be employed for further purification if necessary.[2]
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Substituted Benzothiazoles
| Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| VOSO₄ | 40–50 min | Room Temp | 87–92 | [5] |
| [bmim][FeCl₄] | 30–90 min | 80 °C | 82–94 | [5] |
| Cu(II)-containing nano-silica triazine dendrimer | 15–90 min | Not specified | 87–98 | [5] |
| Fe₃O₄@SiO₂@Cu-MoO₃ | 2–4 h | Not specified | 83–98 | [5] |
| Amberlite IR120 resin (Microwave) | 5–10 min | 85 °C | 88–95 | [5] |
| Ag₂O (Microwave) | 4–8 min | Not specified | 92–98 | [5] |
| RuCl₃ | Not specified | Not specified | up to 91 | [4] |
| Ni(II) salts | Short time | Mild conditions | up to 95 | [4] |
Note: Yields are for a range of 2-substituted benzothiazoles and may vary for the specific synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine
This protocol is adapted from a literature procedure.[3]
-
Preparation of p-Toluidine Sulfate Suspension: In a 3-L three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene. Over a period of 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise to form a finely divided suspension of p-toluidine sulfate.[3]
-
Thiocyanation: To the suspension, add 90 g (1.1 moles) of sodium thiocyanate. Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath.[3]
-
Cyclization: Cool the solution containing the thiourea to 30°C. Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C. Maintain the mixture at 50°C for 2 hours until the evolution of hydrogen chloride ceases.[3]
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Isolation of Crude Product: Remove the chlorobenzene by filtration. Dissolve the solid residue in 1 L of hot water and remove any remaining solvent with a steam current. Filter the hot solution and then make it alkaline to litmus by adding approximately 200 ml of concentrated ammonium hydroxide (sp. gr. 0.90). Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.[3]
-
Purification: Dissolve the crude product (which melts in the range of 123–128°C) in 300 ml of hot ethanol. Add 10 g of Norit (activated carbon) and filter the hot suspension. Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly. After 30 minutes, filter the pale yellow granular product and wash it with 150 ml of 30% ethanol. Dry the product to a constant weight. The expected yield is 100–105 g with a melting point of 135–136°C.[3]
Visualizations
References
avoiding side product formation in 2-Amino-5-methylbenzothiazole synthesis
An Overview for Researchers and Drug Development Professionals
The synthesis of 2-Amino-5-methylbenzothiazole is a critical process in the development of various pharmacologically active molecules. The most common and effective method for its preparation is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea. However, the process is sensitive to reaction conditions, and the formation of impurities can significantly impact the yield and purity of the final product. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers optimize their synthesis and minimize side product formation.
Primary Synthesis Pathway: From p-Toluidine
The synthesis is typically a two-step, one-pot reaction starting from p-toluidine. The first step involves the formation of the key intermediate, N-(4-methylphenyl)thiourea (p-tolylthiourea), followed by an oxidative cyclization to form the benzothiazole ring.
Technical Support Center: Characterization of 2-Amino-5-methylbenzothiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-Amino-5-methylbenzothiazole and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis and purification of this compound, offering potential causes and solutions in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: I am observing poor peak shape (e.g., tailing or fronting) for my this compound compound in reverse-phase HPLC. What could be the cause and how can I fix it?
Answer:
Poor peak shape for this compound is a common issue in HPLC analysis and can be attributed to several factors:
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Secondary Interactions: The primary amino group in the molecule can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its retention and peak shape.
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Column Overload: Injecting too concentrated a sample can lead to peak distortion.
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Contamination: A contaminated guard or analytical column can also result in poor peak shapes.
Troubleshooting Workflow for Poor HPLC Peak Shape
Caption: Troubleshooting workflow for poor HPLC peak shape.
Question 2: I am struggling to achieve baseline separation between this compound and its impurities. How can I improve the resolution?
Answer:
Improving HPLC resolution involves optimizing the separation conditions to increase the distance between peaks while keeping them narrow. Here are some strategies:
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Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. A lower percentage of the organic modifier generally increases retention time and can improve the separation of closely eluting peaks.
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Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
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Modify the Stationary Phase: If resolution is still a challenge, consider using a different type of column. A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can offer different selectivity.
Table 1: Effect of Mobile Phase Composition on Retention Time of an Aminobenzothiazole Derivative
| Acetonitrile (%) | Water (%) | Retention Time (min) |
| 60 | 40 | 3.5 |
| 55 | 45 | 4.8 |
| 50 | 50 | 6.2 |
Note: This is an illustrative example. Actual retention times will vary depending on the specific compound, column, and other chromatographic conditions.
Purification
Question 3: My yield of this compound is low after recrystallization. What are the common pitfalls?
Answer:
Low recovery after recrystallization is often due to the following:
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Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
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Using Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures.
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Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.
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Incomplete Precipitation: Not allowing enough time for the crystals to form or not cooling the solution to a low enough temperature can result in incomplete precipitation.
Logical Flow for Optimizing Recrystallization
Caption: A logical workflow for optimizing the recrystallization process.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Answer:
The expected chemical shifts for this compound can be predicted based on the electronic environment of the protons and carbons. The amino group is electron-donating, and the benzothiazole ring system has characteristic aromatic signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic-H | ~7.0 - 7.6 | Multiplet | Protons on the benzene ring |
| NH₂ | ~5.0 - 6.0 | Broad Singlet | Amino protons |
| CH₃ | ~2.4 | Singlet | Methyl protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| C=N | ~168 | Carbon of the thiazole ring attached to two nitrogens | |
| Aromatic-C | ~110 - 150 | Carbons of the benzene ring | |
| C-NH₂ | ~155 | Carbon of the thiazole ring attached to the amino group | |
| CH₃ | ~15 | Methyl carbon |
Note: These are approximate values and can vary depending on the solvent and instrument used.
Question 5: Why are the amino (NH₂) proton signals in the ¹H NMR spectrum often broad?
Answer:
The broadness of the NH₂ signal is due to several factors:
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Quadrupolar Relaxation: The nitrogen atom has a nuclear quadrupole moment which can lead to rapid relaxation and broadening of the attached proton signals.
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Chemical Exchange: The amino protons can exchange with each other and with trace amounts of water or other acidic protons in the solvent. This exchange process occurs at a rate that is comparable to the NMR timescale, leading to a broad signal.
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Hydrogen Bonding: Hydrogen bonding can also contribute to the broadening of the NH₂ signal.
Mass Spectrometry (MS)
Question 6: What are the expected major fragments in the mass spectrum of this compound?
Answer:
The fragmentation pattern in mass spectrometry provides valuable information about the structure of the molecule. For this compound, the molecular ion peak (M⁺) is expected to be prominent. Common fragmentation pathways involve the loss of small molecules or radicals.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 164.23)
| m/z | Proposed Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 137 | [M - HCN]⁺ |
| 122 | [M - CH₃ - HCN]⁺ |
Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for this compound.
Experimental Protocols
General HPLC Method for this compound
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation for NMR
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Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Use a solvent that does not have signals that overlap with the analyte signals of interest.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted based on the R_f value.
-
Visualization:
-
UV Light: Visualize the plate under short-wave UV light (254 nm). Aromatic compounds like this compound will appear as dark spots.
-
Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. The compound will appear as a brown spot.
-
Potassium Permanganate Stain: A basic solution of potassium permanganate can be used as a dipping stain. The compound will appear as a yellow-brown spot on a purple background.
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stability issues of 2-Amino-5-methylbenzothiazole under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-5-methylbenzothiazole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Some sources suggest storage at room temperature, while for solutions, refrigeration (-20°C or -80°C) with protection from light is advisable to minimize degradation.[1] An inert atmosphere may also be beneficial as some benzothiazole derivatives are sensitive to air.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively available, studies on related compounds like 2-aminobenzothiazole suggest a potential for photodegradation.[2] It is best practice to protect the compound and its solutions from light, especially during long-term storage or when conducting experiments that are sensitive to photodegradation products.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be pH-dependent. The amino group can be protonated under acidic conditions, which may alter its stability and reactivity. Benzothiazole derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is recommended to perform pH stability studies to determine the optimal pH range for your specific application.
Q4: Is this compound compatible with oxidizing agents?
A4: No, this compound is likely incompatible with strong oxidizing agents. The benzothiazole ring system and the amino group are susceptible to oxidation. Contact with oxidizing agents such as hydrogen peroxide, permanganates, or perchlorates should be avoided to prevent the formation of degradation products. Safety data for a related isomer, 5-Amino-2-methylbenzothiazole, indicates incompatibility with strong oxidizing agents.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the structure and data from related compounds, potential degradation pathways include:
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Photodegradation: UV or visible light exposure may lead to the formation of photoproducts.
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Oxidation: The amino group and the thiazole ring are prone to oxidation, potentially leading to N-oxides, sulfoxides, or ring-opened products.
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Hydrolysis: Under strong acidic or basic conditions, the molecule may undergo hydrolysis, although the benzothiazole ring is generally stable.
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Thermal Degradation: High temperatures can cause decomposition.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or unexpected experimental results over time.
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Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
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Verify Storage: Confirm that the stock solution was stored protected from light and at the recommended temperature.
-
Prepare Fresh Solution: Prepare a fresh stock solution from solid material and repeat the experiment.
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Analytical Check: Analyze the aged stock solution using a suitable analytical method (e.g., HPLC-UV) to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution.
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
-
Possible Cause: On-column degradation or degradation during sample preparation.
-
Troubleshooting Steps:
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Sample Preparation Conditions: Evaluate the pH and temperature of your sample preparation workflow. Avoid extreme pH and high temperatures.
-
Mobile Phase Compatibility: Ensure the mobile phase pH is within a stable range for the compound.
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Light Exposure: Minimize the exposure of samples to light during preparation and while in the autosampler. Use amber vials if necessary.
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Inject a Freshly Prepared Sample: Immediately analyze a sample upon preparation to see if the unknown peaks are time-dependent.
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Issue 3: Low assay or potency of the compound.
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Possible Cause: Degradation of the solid material due to improper storage.
-
Troubleshooting Steps:
-
Inspect Solid Material: Check for any change in color or appearance of the solid this compound.
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Verify Storage Conditions: Ensure the solid has been stored in a tightly sealed container, protected from light and moisture.
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Purity Analysis: Perform a purity analysis (e.g., by HPLC or NMR) on the solid material and compare it to the certificate of analysis.
-
Quantitative Data Summary
| Stress Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | % Degradation | Major Degradants (Hypothetical RRT) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24h | 48h | 72h | ~5-15% | 0.85, 1.12 |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24h | 48h | 72h | ~10-20% | 0.78, 1.25 |
| Oxidation | 3% H₂O₂, RT | 2h | 6h | 24h | >20% | Multiple polar degradants |
| Thermal | 80°C, Solid State | 7 days | 14 days | 30 days | <5% | Minor peaks observed |
| Photostability | ICH Q1B Option II | 1.2M lux h / 200 W h/m² | - | - | ~10-25% | 0.92, 1.30 |
RRT: Relative Retention Time
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is based on ICH guidelines for forced degradation studies.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Take samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Take samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Take samples at 0, 2, 6, and 24 hours.
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Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C. Take samples at 0, 7, 14, and 30 days. Prepare solutions of the stressed solid for analysis.
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Photostability: Expose the solid compound and a solution (1 mg/mL) to light conditions as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
Analyze all samples using a stability-indicating HPLC-UV method (see Protocol 2).
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Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of the unstressed control.
-
Characterize major degradation products using LC-MS/MS if necessary.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general method that may require optimization for this compound.
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Instrumentation: HPLC with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by UV scan of this compound (e.g., ~280-300 nm).
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (no interference from degradants), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability-related issues.
References
refining the work-up procedure for 2-Amino-5-methylbenzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for the synthesis of 2-Amino-5-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow color. How can I decolorize it?
A1: A pale yellow color is common for the crude product.[1] Treatment with activated carbon (Norit) during recrystallization is an effective method for decolorization. Dissolving the product in hot ethanol, adding Norit, and filtering the hot suspension can yield a colorless or pale yellow product upon cooling and crystallization.[1][2]
Q2: I am observing a low yield after the work-up. What are the potential causes and solutions?
A2: Low yields can result from several factors during the work-up:
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Incomplete Precipitation: Ensure the solution is made sufficiently alkaline (e.g., to litmus) to precipitate the product completely.[1]
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Loss during Recrystallization: Using an excessive amount of solvent for recrystallization can lead to product loss. Refer to established protocols for appropriate solvent volumes.[1][2] Additionally, a second crop of crystals can often be recovered by adding more water to the filtrate.[1][2]
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Side Reactions: The formation of byproducts can reduce the yield of the desired product. Review the reaction conditions to minimize side reactions.[3]
Q3: The product is precipitating as an oil instead of a solid. What should I do?
A3: Oiling out can occur if the solution is supersaturated or if the temperature change during crystallization is too rapid. To induce crystallization, try the following:
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Scratching the flask: Use a glass rod to scratch the inside of the flask at the solution's surface.
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Seeding: Introduce a small crystal of the pure product into the solution.
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Gradual Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Vigorous stirring and quick chilling after dilution with hot water can also promote the formation of a granular product.[1]
Q4: What is the expected melting point of this compound, and why is mine broad?
A4: The literature reports melting points for 2-Amino-6-methylbenzothiazole (a closely related isomer) ranging from 128°C to 142°C, with a highly pure sample melting at 135–136°C.[1][2] A broad melting point range (e.g., 123–128°C for the crude product) typically indicates the presence of impurities.[1][2] Further purification by recrystallization is necessary to obtain a sharp melting point.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Purity/Contamination | Incomplete removal of starting materials or byproducts. | Ensure thorough washing of the precipitate with water.[1] Recrystallize the crude product from a suitable solvent system like ethanol/water.[1][2] The use of activated carbon can help remove colored impurities.[1] |
| Difficulty in Filtration | The product has a very fine particle size. | Allow the precipitate to digest (stand in the mother liquor) for a period before filtration to allow for particle growth. Quick chilling and vigorous stirring during precipitation can also yield a more granular and easily filterable product.[1] |
| Product Insoluble in Recrystallization Solvent | Incorrect solvent or insufficient solvent volume. | For 2-Amino-6-methylbenzothiazole, hot ethanol is a suitable solvent.[1] Ensure enough solvent is used to fully dissolve the solid at the solvent's boiling point. Using too little ethanol may cause premature crystallization during filtration.[1][2] |
| Reaction does not go to completion | Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Ensure the reaction is heated at the recommended temperature for the specified duration as per the protocol.[1] |
Experimental Protocols
General Work-up Procedure
This protocol is adapted from a standard synthesis of 2-Amino-6-methylbenzothiazole and can be adapted for the 5-methyl isomer.[1]
-
Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., chlorobenzene) by filtration.[1]
-
Aqueous Dissolution: Dissolve the solid residue in hot water (approximately 1 L for a 1-mole scale reaction).[1]
-
Steam Distillation: Remove any remaining organic solvent by passing a current of steam through the solution.[1]
-
Filtration: Filter the hot solution to remove any insoluble impurities.[1]
-
Precipitation: Cool the filtrate and make it alkaline (to litmus paper) by adding a base such as concentrated ammonium hydroxide.[1]
-
Isolation: Collect the precipitated product by filtration and wash it with water.[1]
Recrystallization for Purification
-
Dissolution: Dissolve the crude, dried product in a minimal amount of hot ethanol.[1][2]
-
Decolorization: Add activated carbon (e.g., Norit, ~10g for a 100g scale) to the hot solution and filter the suspension while hot.[1][2]
-
Crystallization: Dilute the hot filtrate with hot water (approximately 1.5 to 2 volumes of the ethanol used). Stir the mixture vigorously and cool it quickly to induce the formation of a granular product.[1][2]
-
Isolation and Washing: After allowing sufficient time for crystallization (e.g., 30 minutes), filter the product and wash it with a cold ethanol-water mixture (e.g., 30% ethanol).[1]
-
Drying: Dry the purified product to a constant weight.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Crude Product Yield | 100–105 g (from 1 mole p-toluidine) | [1] |
| Final Yield after Recrystallization | 105–110 g (including second crop) | [1][2] |
| Crude Product Melting Point | 123–128 °C | [1][2] |
| Purified Product Melting Point | 135–136 °C | [1][2] |
| Recrystallization Solvent Ratio (Ethanol:Water) | 300 mL : 500 mL (for ~100g crude product) | [1] |
| Washing Solution | 150 mL of 30% ethanol | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and work-up of this compound.
Caption: Troubleshooting decision tree for the work-up of this compound.
References
Technical Support Center: Enhancing the Solubility of 2-Amino-5-methylbenzothiazole for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 2-Amino-5-methylbenzothiazole for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A1: this compound is a heterocyclic aromatic compound. Like many benzothiazole derivatives, it is under investigation for a range of biological activities, potentially including roles in anticancer, antimicrobial, and anti-inflammatory research. Its rigid, fused ring structure contributes to poor aqueous solubility, a common challenge for many promising drug candidates.[1][2] In biological assays, which are predominantly aqueous systems, poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Specific experimental data for this compound is limited. However, we can infer its properties from the parent compound, 2-Aminobenzothiazole, and its isomers. The methyl group in the 5-position is not expected to dramatically alter the fundamental physicochemical characteristics.
Table 1: Physicochemical Properties of 2-Aminobenzothiazole and Related Compounds
| Property | Value (2-Aminobenzothiazole) | Value (5-Amino-2-methylbenzothiazole) | Predicted/Estimated for this compound | Source(s) |
| Molecular Formula | C₇H₆N₂S | C₈H₈N₂S | C₈H₈N₂S | [1] |
| Molecular Weight | 150.20 g/mol | 164.23 g/mol | 164.23 g/mol | [1] |
| Appearance | White to beige powder/flakes | Powder | Likely a crystalline powder | [1] |
| Melting Point | 126 - 129 °C | 249-250 °C (dec.) | Likely in a similar range to its isomers | [1][3] |
| Water Solubility | < 0.1 g/100 mL (at 19 °C) | Data not available | Expected to be poorly soluble in water | [1] |
| pKa | 4.48 (at 20°C) | Data not available | Estimated to be weakly basic, with a pKa around 4-5 | [1] |
| Solubility (Organic) | Freely soluble in alcohol, chloroform, and diethyl ether | Data not available | Likely soluble in common organic solvents like DMSO and ethanol | [1] |
Q3: What are the initial steps to solubilize this compound for an in vitro assay?
A3: The most direct first step is to prepare a high-concentration stock solution in an organic co-solvent and then dilute this stock into your aqueous assay buffer.[4]
-
Co-solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations. Ethanol is another viable option.
-
Stock Concentration: Aim for a high stock concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay, which is crucial to avoid solvent-induced artifacts or cytotoxicity.
-
Final Co-solvent Concentration: It is critical to keep the final concentration of the co-solvent in the assay medium as low as possible, typically below 0.5% (v/v), to prevent interference with the biological system.[4]
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
This is a common issue for poorly soluble compounds and indicates that the aqueous solubility limit has been exceeded. Here are several strategies to address this, ranging from simple to more advanced formulation approaches.
Table 2: Troubleshooting Strategies for Compound Precipitation
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | For ionizable compounds, altering the pH of the buffer can increase the proportion of the more soluble ionized form. Since this compound is expected to be weakly basic, lowering the pH of the assay buffer (if tolerated by the assay) may enhance its solubility. | Simple and cost-effective. | The required pH may not be compatible with the biological assay (e.g., cell viability, enzyme activity). |
| Use of Surfactants | Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous medium. | Effective for highly lipophilic compounds. Biocompatible surfactants like Tween® 20 and Pluronic® F-68 are commonly used.[5] | Can interfere with some assays, particularly those involving membrane proteins or lipid signaling. Must be used above the critical micelle concentration (CMC). |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[6] | Generally well-tolerated in cell cultures. Can be highly effective at increasing solubility. | Can be a more expensive option. The complexation efficiency depends on the size and shape of both the drug and the cyclodextrin. |
| Amorphous Solid Dispersions | Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can significantly enhance its dissolution rate and apparent solubility. | Can lead to a substantial increase in solubility and bioavailability. | Requires more complex preparation techniques (e.g., solvent evaporation, hot-melt extrusion). The amorphous state may be unstable over time.[7] |
| Lipid-Based Formulations | Incorporating the compound into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization.[8] | Can significantly enhance the solubility of lipophilic compounds. | The formulation can be complex to develop and may interfere with certain biological assays. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 20 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Visually inspect the solution to ensure there are no visible particles.
-
For use in an assay, dilute the stock solution serially in the assay buffer to the final desired concentrations. Ensure the final co-solvent concentration is kept to a minimum (ideally ≤ 0.5% v/v).
Protocol 2: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound.[9]
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration represents the equilibrium solubility of the compound in that specific buffer.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a stock solution using cyclodextrins.
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.[6]
-
Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 10-40% w/v).
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Mix the suspension vigorously (e.g., by vortexing or sonication) for several hours to facilitate complex formation.
-
Centrifuge the mixture at high speed to pellet the un-complexed, undissolved compound.
-
Carefully collect the clear supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Determine the concentration of the solubilized compound in the supernatant using a validated analytical method (e.g., HPLC-UV). This solution can then be used as a stock for further dilutions in the assay.
Visualizations
Caption: Workflow for preparing this compound for biological assays using a co-solvent.
Caption: Troubleshooting flowchart for addressing precipitation of this compound in aqueous media.
Caption: Hypothetical signaling pathway showing potential inhibition by a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Antimicrobial Resistance with 2-Amino-5-methylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for antimicrobial studies involving 2-Amino-5-methylbenzothiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | Low aqueous solubility of this compound. | - Prepare a high-concentration stock solution in 100% DMSO. - Ensure the final DMSO concentration in the assay medium is low (typically ≤1%) to avoid solvent-induced toxicity to the microbes. - Perform a solubility test of the compound in your specific assay medium prior to the experiment. - If precipitation persists, consider using a co-solvent or a different formulation approach, though this may require additional validation. |
| Inconsistent MIC Results | - Inoculum size variability. - Improper serial dilutions. - Contamination of cultures. - Degradation of the compound. | - Standardize your inoculum preparation to match a 0.5 McFarland standard.[1] - Use calibrated pipettes and ensure thorough mixing during serial dilutions. - Perform sterility checks on your media and compound stock solutions. - Prepare fresh stock solutions of this compound for each experiment. |
| No Observed Synergy in Checkerboard Assay | - The combination is not synergistic against the tested strain. - Suboptimal concentration ranges tested. - Incorrect calculation of the Fractional Inhibitory Concentration Index (FICI). | - Confirm the MICs of the individual agents before performing the checkerboard assay. - Test a broad range of concentrations for both this compound and the partner antibiotic, extending above and below their individual MICs. - Double-check your FICI calculations. A FICI of ≤ 0.5 is generally considered synergistic.[2][3] |
| High Variability in Time-Kill Assay | - Inaccurate viable cell counting. - Bacterial clumping. - Drug carryover during plating. | - Ensure proper serial dilutions and plating techniques for CFU enumeration. - Gently vortex bacterial suspensions before sampling to ensure homogeneity. - Consider using methods to neutralize the antimicrobial agent upon sampling, such as dilution into a large volume of sterile saline or specific neutralizing agents if available. |
| Unexpected Antagonism | - Negative chemical interaction between the two compounds. - The compounds may compete for the same target or have opposing mechanisms of action. | - Review the known mechanisms of action for both compounds. - If antagonism is consistently observed, this is a valid experimental result and should be reported as such. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which 2-aminobenzothiazole derivatives are thought to overcome antimicrobial resistance?
While the exact mechanism for this compound is still under investigation, related 2-aminobenzothiazole compounds have been shown to overcome resistance through several mechanisms. These include increasing the permeability of the bacterial cell envelope, inhibiting essential bacterial enzymes like DNA gyrase, and potentially acting as efflux pump inhibitors.[4] Some derivatives have also been found to target two-component systems like Gac/Rsm in Pseudomonas aeruginosa, which regulate virulence and resistance.
2. How should I prepare a stock solution of this compound for in vitro assays?
Due to the generally low aqueous solubility of benzothiazole derivatives, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). This stock can then be serially diluted in the appropriate culture medium for your experiments. It is crucial to ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to the microorganism being tested (typically ≤1%). The solubility of the related compound, 2-Amino-5-methylthiazole, is highest in methanol, followed by other organic solvents, with lower solubility in less polar solvents.
3. What are the key controls to include in my antimicrobial susceptibility and synergy testing experiments?
-
Growth Control: Microbes in media without any antimicrobial agent to ensure the viability of the inoculum.
-
Sterility Control: Media without microbes to check for contamination.
-
Solvent Control: Microbes in media with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure the solvent itself does not inhibit growth.
-
Single-Agent Controls: Each antimicrobial agent tested alone to determine its individual MIC.
4. How do I interpret the results of a checkerboard assay?
The interaction between two antimicrobial agents in a checkerboard assay is quantified by the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The results are typically interpreted as follows:
5. What does a time-kill assay tell me that an MIC or checkerboard assay does not?
While MIC and checkerboard assays determine the concentration of an antimicrobial agent that inhibits microbial growth, a time-kill assay provides information on the rate at which the agent kills the bacteria over time. This helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects and can reveal time-dependent synergy. Synergy in a time-kill assay is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
Quantitative Data
The following tables summarize hypothetical quantitative data for this compound based on typical results for this class of compounds. Note: This data is illustrative and may not represent the actual values for this specific compound.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | 16 |
| Staphylococcus aureus BAA-1717 | Methicillin-Resistant (MRSA) | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Wild-Type | 64 |
| Pseudomonas aeruginosa PAO1 | Multi-drug Resistant | >128 |
| Escherichia coli ATCC 25922 | Wild-Type | 32 |
| Acinetobacter baumannii ATCC 19606 | Wild-Type | 64 |
Table 2: Hypothetical Fractional Inhibitory Concentration Index (FICI) for this compound in Combination with Conventional Antibiotics against MRSA
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Oxacillin | 128 | 16 | 0.375 | Synergy |
| Ciprofloxacin | 32 | 8 | 0.5 | Additive |
| Vancomycin | 2 | 1 | 1.0 | Indifference |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in broth directly in the 96-well plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[1]
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Checkerboard Assay for Synergy Testing
Objective: To evaluate the in vitro interaction between this compound and another antimicrobial agent.
Materials:
-
This compound and a partner antibiotic
-
Materials listed for MIC determination
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis (columns).
-
Prepare serial dilutions of the partner antibiotic along the y-axis (rows).
-
This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate the plate with the standardized bacterial suspension as described for the MIC assay.
-
Include controls for each drug alone.
-
Incubate under the same conditions as the MIC assay.
-
Read the plate to determine the MIC of each drug alone and in combination.
-
Calculate the FICI to determine the nature of the interaction.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound alone and in combination over time.
Materials:
-
This compound and a partner antibiotic
-
Log-phase bacterial culture
-
Appropriate broth
-
Sterile saline or PBS for dilutions
-
Agar plates for CFU counting
Procedure:
-
Prepare tubes of broth containing the antimicrobial agents at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Inoculate the tubes with a standardized log-phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time to generate time-kill curves.
Visualizations
Caption: Experimental workflow for evaluating antimicrobial synergy.
Caption: Potential mechanisms of overcoming antibiotic resistance.
Caption: Logical workflow for troubleshooting experimental results.
References
- 1. Overcoming Methicillin-Resistance Staphylococcus aureus (MRSA) Using Antimicrobial Peptides-Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Pharmacophore generation of 2-substituted benzothiazoles as AdeABC efflux pump inhibitors in A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 2-Amino-5-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Amino-5-methylbenzothiazole, a crucial intermediate in pharmaceutical synthesis. The selection of a robust and validated analytical method is paramount for ensuring the quality, safety, and efficacy of drug products. This document outlines the performance characteristics of common analytical techniques, presents detailed experimental protocols, and offers a visual representation of the analytical workflow to aid in method selection and implementation.
Comparative Analysis of Validated Methods
Quantitative Data Summary
The following tables summarize the key validation parameters for HPLC-UV and LC-MS/MS methods, providing a clear comparison of their performance.
Table 1: HPLC-UV Method Validation Parameters for a Novel Aminothiazole (21MAT)[1]
| Validation Parameter | Result |
| Linearity Range | 0.5 - 1.5 mg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
Table 2: LC-MS/MS Method Validation Parameters for a Novel Aminothiazole (21MAT) in Rat Plasma[1]
| Validation Parameter | Result |
| Linearity Range | 1.25 - 1250 ng/mL |
| Correlation Coefficient (r²) | 0.9970 |
| Accuracy (% Recovery) | Within ±15% of nominal |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | 1.25 ng/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and successful implementation of analytical methods. The following sections provide the experimental protocols for the HPLC-UV and LC-MS/MS methods referenced in this guide.
HPLC-UV Method for a Novel Aminothiazole (21MAT)[1]
-
Instrumentation: Waters Alliance HPLC with a UV Detector or equivalent.
-
Column: Phenomenex Luna® C18 (50 × 4.6 mm, 5 μm).
-
Mobile Phase:
-
A: 0.1% v/v Orthophosphoric Acid in Water
-
B: 0.1% v/v Orthophosphoric Acid in Acetonitrile
-
Isocratic elution with 55% A and 45% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 272 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
LC-MS/MS Method for a Novel Aminothiazole (21MAT) in Rat Plasma[1]
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).
-
Mobile Phase:
-
A: 5 mM Ammonium formate with 0.1% v/v formic acid in water
-
B: 95:5% v/v combination of acetonitrile and methanol
-
Isocratic elution with 85% A and 15% B.
-
-
Flow Rate: 1.0 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Protein precipitation.
Alternative Analytical Approaches
While HPLC-UV and LC-MS/MS are the most common techniques, other methods can be employed for the analysis of this compound and related compounds.
-
Mixed-Mode Chromatography: This approach combines reversed-phase and ion-exchange mechanisms, which can be beneficial for separating complex mixtures of pharmaceutical ingredients and precursors.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a viable alternative, particularly for volatile and semi-volatile benzothiazole derivatives. However, derivatization may be necessary to prevent the thermal degradation of some compounds in the hot GC inlet.
Visualizing the Analytical Workflow
A systematic approach is crucial for the successful validation of any analytical method. The following diagrams illustrate a general workflow for analytical method validation and a typical sample analysis workflow using LC-MS/MS.
General workflow for analytical method validation.
Typical workflow for sample analysis by LC-MS/MS.
References
comparing the efficacy of different 2-Amino-5-methylbenzothiazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-methylbenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data, to aid researchers in the design and development of new chemical entities.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is significantly influenced by the nature of the substituent at the 2-amino position. Variations in this position modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn affect their interaction with biological targets.
Anticancer Activity
Derivatives of the 2-aminobenzothiazole core have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways. The introduction of a methyl group at the 5-position of the benzothiazole ring can further enhance the anticancer potency.
Below is a summary of the in vitro cytotoxic activity of representative 2-aminobenzothiazole derivatives against various cancer cell lines. While direct comparative data for a wide range of this compound derivatives is limited, the following table illustrates the anticancer potential of this class of compounds.
Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | R-Group (Substituent at 2-amino position) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-Fluorophenyl | HCT116 (Colon) | 6.43 ± 0.72 | [1] |
| A549 (Lung) | 9.62 ± 1.14 | [1] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [1] | ||
| Derivative B | 4-Nitrophenyl | A549 (Lung) | 22.13 | [2] |
| MCF-7 (Breast) | 35.62 | [2] | ||
| Derivative C | Piperazin-1-yl-acetyl | A549 (Lung) | 61.03 | [2] |
| MCF-7 (Breast) | 48.77 | [2] | ||
| Derivative D | (4-(thiazolidine-2,4-dione)benzylidene)amino | HepG2 (Liver) | 9.99 | [1] |
| HCT-116 (Colon) | 7.44 | [1] | ||
| MCF-7 (Breast) | 8.27 | [1] |
Note: The data presented is for 2-aminobenzothiazole derivatives, which are structurally related to this compound derivatives. The 5-methyl substitution is known to influence activity, often favorably.
Antimicrobial Activity
2-Aminobenzothiazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 2-aminobenzothiazole derivatives against various microbial strains.
Table 2: In Vitro Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | R-Group (Substituent at 2-amino position) | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative E | (4-hydroxy-3-methoxybenzylidene)amino | E. coli | 15.62 | [3] |
| P. aeruginosa | 15.62 | [3] | ||
| Derivative F | (4-chlorobenzylidene)amino | S. aureus | 6.25 | [3] |
| Derivative G | 2,5-disubstituted furan | S. cerevisiae | 1.6 - 12.5 (µM) | [3] |
| Derivative H | 5,6-difluoro substitution on benzothiazole ring | Gram-positive pathogens | Potent inhibition | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used for background subtraction.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[8]
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.[9]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[9] Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, promoting cell proliferation, survival, and migration.[10][11] Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting EGFR.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by this compound derivatives.
Experimental Workflow for MTT Assay
The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of this compound derivatives.
Caption: A typical experimental workflow for determining cytotoxicity using the MTT assay.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
A Comparative Analysis of 2-Amino-5-methylbenzothiazole and its Analogs in Biological Assays
An Objective Guide for Researchers and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This guide provides a comparative analysis of 2-Amino-5-methylbenzothiazole and other key benzothiazole analogs, focusing on their performance in various bioassays. The information is presented to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action can vary between analogs and may involve the inhibition of kinases, interaction with DNA, induction of apoptosis, and targeting of specific proteins.[1]
A selection of benzothiazole analogs and their reported in vitro anticancer activities are summarized below.
| Compound | Cancer Cell Line(s) | Bioassay Type | Activity Metric (IC50/GI50) | Reference |
| This compound Analogues | ||||
| No direct data for this compound was found in the search results. | ||||
| Other Benzothiazole Analogs | ||||
| Substituted methoxybenzamide benzothiazole (41) | Various human cancer cell lines | In vitro | 1.1 µM - 8.8 µM | [2][3] |
| Substituted chloromethylbenzamide benzothiazole (42) | Various human cancer cell lines | In vitro | 1.1 µM - 8.8 µM | [2][3] |
| Substituted chlorophenyl oxothiazolidine based benzothiazole (53) | HeLa | In vitro | 9.76 µM | [2][3] |
| Urea benzothiazole (56) | 60 cancer cell lines | In vitro | 0.38 µM (average GI50) | [2][3] |
| Substituted bromopyridine acetamide benzothiazole derivative (29) | SKRB-3, SW620, A549, HepG2 | In vitro | 1.2 nM, 4.3 nM, 44 nM, 48 nM | [4] |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | HT-29, H460, A549, MDA-MB-231 | In vitro | 0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM | [3] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (65) | PC-3, LNCaP | In vitro | 19.9 ± 1.17 µg/mL, 11.2 ± 0.79 µg/mL | [2] |
Experimental Protocol: In Vitro Anticancer Activity (General)
A common method for assessing anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (benzothiazole analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few more hours, during which viable cells convert the yellow MTT into purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Below is a generalized workflow for screening the anticancer activity of benzothiazole derivatives.
Caption: Workflow for anticancer screening of benzothiazole analogs.
Antimicrobial Activity
Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.[5] The structural modifications on the benzothiazole ring play a crucial role in determining the antimicrobial potency and spectrum of activity.
The following table summarizes the antimicrobial activity of this compound analogs and other benzothiazole derivatives.
| Compound | Microbial Strain(s) | Bioassay Type | Activity Metric (MIC) | Reference |
| This compound Analogues | ||||
| Adding a methyl group at position 5 (16) | Mycobacterium tuberculosis (wild-type and LepB-UE) | Broth microdilution | No improved activity | [6] |
| Other Benzothiazole Analogs | ||||
| Amino-benzothiazole Schiff base analogues (46a, 46b) | E. coli, P. aeruginosa | Broth microdilution | 15.62 µg/ml | [7] |
| Benzothiazole-thiophene derivative (159) | S. aureus | Broth microdilution | 6.25 ± 0.27 μg/ml | [7] |
| 2,5-disubstituted furane benzothiazole derivatives (107b, 107d) | S. cerevisiae | Broth microdilution | 1.6 µM, 3.13 µM | [7] |
| 2-benzimidazolyl and 2-benzothiazolyl substituted benzothieno-2-carboxamide (149) | E. faecalis | Broth microdilution | 8 μg/ml | [7] |
| Schiff's bases of 2-amino-benzthiazole derivatives (A1, A2, A9) | E. coli, S. aureus | Agar well diffusion | Promising activity | [5] |
| Schiff's bases of 2-amino-benzthiazole derivatives (A1, A2, A4, A6, A9) | A. niger, C. albicans | Agar well diffusion | Significant activity | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.
-
Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive and negative control wells are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
The general process of identifying novel antimicrobial benzothiazoles is depicted below.
Caption: Workflow for antimicrobial screening of benzothiazole analogs.
Antioxidant Activity
Certain benzothiazole derivatives have been reported to possess antioxidant properties. This activity is often evaluated by assessing the compound's ability to scavenge free radicals.
A series of novel 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using various radical scavenging assays.[8] Compounds with electron-donating substituents on the aldehyde-derived portion of the molecule showed significant radical scavenging potential.[8]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).
The following diagram illustrates the basic principle of the DPPH antioxidant assay.
Caption: Principle of the DPPH radical scavenging assay.
Conclusion
The benzothiazole scaffold is a versatile platform for the development of new therapeutic agents. While a substantial body of research exists on the anticancer and antimicrobial activities of various benzothiazole analogs, direct comparative data for this compound against a wide range of other derivatives in standardized bioassays is not extensively available in the reviewed literature. The presented data highlights the potential of various substituted benzothiazoles, with some analogs exhibiting potent activity in the nanomolar to low micromolar range against cancer cell lines and pathogenic microbes. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. jchr.org [jchr.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-Aminobenzothiazole-Based Inhibitors
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent inhibitors against a wide array of biological targets, particularly protein kinases.[1] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[2] Consequently, inhibitors based on this scaffold, including 2-Amino-5-methylbenzothiazole derivatives, have attracted significant attention.
This guide provides a comparative analysis of the cross-reactivity and selectivity of various 2-aminobenzothiazole-based inhibitors. Understanding an inhibitor's selectivity profile is critical in drug development, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] We present quantitative data from biochemical assays, detailed experimental protocols, and visualizations of relevant pathways and workflows to offer an objective comparison for researchers, scientists, and drug development professionals.
Data Presentation: Inhibitor Selectivity and Cross-Reactivity
The inhibitory activity of compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. The following tables summarize the selectivity of representative 2-aminobenzothiazole derivatives against various kinase targets.
Table 1: Selectivity of 2-Aminobenzothiazole Derivatives Against PI3K Isoforms and mTOR
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases with four class I isoforms (α, β, γ, δ).[4] Developing isoform-selective inhibitors is a key goal to minimize toxicity. The data below highlights compounds designed for high selectivity toward specific PI3K isoforms.
| Compound ID | Primary Target | PI3Kα (IC₅₀) | PI3Kβ (IC₅₀) | PI3Kγ (IC₅₀) | PI3Kδ (IC₅₀) | mTOR (IC₅₀) | Data Source(s) |
| Compound 11 | PI3Kβ | 4.16 µM | 0.02 µM | 5.78 µM | 3.08 µM | 30.64 µM | [2][4] |
| Compound 8i | PI3Kα | 1.03 nM | - | - | - | - | [5][6] |
| Compound OMS14 | PI3Kδ | - | - | - | 65% inhib. @ 100µM | - | [7] |
| Note: '-' indicates data not available. Lower IC₅₀ values denote higher potency. |
Table 2: Cross-Reactivity Profile of 2-Aminobenzothiazole Derivatives
This table showcases the activity of inhibitors developed for a primary target against other, unrelated kinases, providing a snapshot of their broader selectivity.
| Compound ID | Primary Target | Primary Target IC₅₀ | Off-Target Kinase | Off-Target IC₅₀ | Data Source(s) |
| Compound 25 | c-MET | 17.6 nM | VEGFR-2 | 3.36 µM | [6] |
| EGFR | > 20 µM | [6] | |||
| BLZ945 | CSF1R | 1 nM | cKIT | 3.2 µM | [6] |
| FLT3 | 9.1 µM | [6] | |||
| Compound 4a | VEGFR-2 | 91 nM | - | - | [1][8] |
| Note: '-' indicates data not available. A large difference between primary and off-target IC₅₀ values indicates high selectivity. |
Experimental Protocols
The data presented in this guide are derived from standardized biochemical and cell-based assays. Detailed methodologies for two key experiments are provided below to ensure reproducibility and critical evaluation.
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. It is a common method for determining the IC₅₀ values of inhibitors against purified enzymes.[9]
Materials:
-
Recombinant human kinases (e.g., PI3K, VEGFR-2).[9]
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[9]
-
ATP solution at a specified concentration (e.g., apparent Kₘ).[10]
-
Appropriate lipid or peptide substrate (e.g., PIP2 for PI3K).[9]
-
Test compounds (2-aminobenzothiazole derivatives) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).[9]
-
White opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Reaction Setup: Add the kinase, substrate, and buffer to the wells of the plate.
-
Compound Addition: Add the serially diluted 2-aminobenzothiazole inhibitors or a vehicle control (DMSO) to the wells.
-
Initiation: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation (Step 2): Add Kinase Detection Reagent to convert the ADP generated by the kinase back into ATP. This new ATP is then used by a luciferase/luciferin reaction to generate a light signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[9]
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of mitochondria.[11]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[9]
-
96-well cell culture plates.
-
Test compounds and standard drugs.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[11]
-
Solubilization solution (e.g., DMSO).[11]
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.[9][11]
-
Compound Treatment: Remove the medium and treat the cells with various concentrations of the 2-aminobenzothiazole derivatives. Include wells with a vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[9][11]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]
Visualizations: Workflows and Signaling Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: General workflow for kinase inhibitor cross-reactivity screening.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole inhibitors.
References
- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
comparative analysis of synthesis routes for 2-Amino-5-methylbenzothiazole
The synthesis of 2-Amino-5-methylbenzothiazole, a key intermediate in the development of pharmaceuticals and functional materials, can be achieved through several distinct chemical pathways. This guide provides a comparative analysis of the most prevalent synthesis routes, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Routes
The primary methods for synthesizing this compound involve the formation of the thiazole ring onto a p-toluidine backbone. The key variations lie in the reagents and reaction conditions used to achieve thiocyanation and subsequent cyclization. Below is a summary of the most common approaches with their respective advantages and disadvantages.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Melting Point (°C) | Key Advantages | Key Disadvantages |
| Route 1: Thiocyanation with Bromine | p-Toluidine | Potassium thiocyanate, Bromine, Acetic acid | 56%[1] | 165.1[1] | Readily available starting materials, straightforward procedure.[2] | Use of corrosive and hazardous bromine, temperature control is critical.[2][3] |
| Route 2: Thiocyanation with Sulfuryl Chloride | p-Toluidine | Sodium thiocyanate, Sulfuric acid, Sulfuryl chloride | 60-63% | 135-136 | Good yield, avoids the direct use of elemental bromine. | Involves the use of corrosive sulfuric acid and sulfuryl chloride. |
| Route 3: Hugerschoff Reaction | p-Tolylthiourea | Bromine, Chloroform | Variable | Not specified | Established classical method.[4] | Requires pre-synthesis of the thiourea, use of hazardous bromine and chloroform.[4][5] |
| Route 4: Catalytic Oxidative Cyclization | N-p-tolylthiourea | Transition metal catalysts (e.g., RuCl3, Pd(OAc)2, Ni(II) salts) | up to 95%[6] | Not specified | High yields, milder reaction conditions, potential for greener synthesis.[6] | Requires specialized and often expensive catalysts.[6] |
Experimental Protocols
Route 1: Thiocyanation with Bromine
This method involves the direct thiocyanation of p-toluidine followed by cyclization induced by bromine.
Protocol: A stirred mixture of 25 g of p-toluidine and 66.8 g of potassium thiocyanate is prepared in 300 ml of 95% v/v acetic acid at ambient temperature. To this mixture, 27.4 g of bromine in 87.5 ml of 95% v/v acetic acid is added dropwise. The reaction mixture is then stirred at 50°C for 2 hours before being poured into 1.5 liters of water. The resulting solution is filtered, and sodium bicarbonate is added to the filtrate until precipitation is complete. The precipitate is collected and recrystallized from methanol/water to yield this compound.[1]
Route 2: Thiocyanation with Sulfuryl Chloride
This procedure, adapted from Organic Syntheses, utilizes sulfuryl chloride as the cyclizing agent.
Protocol: A solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared in a 3-liter three-necked, round-bottom flask. 54 g (0.55 mole) of concentrated sulfuric acid is added dropwise. To the resulting suspension of p-toluidine sulfate, 90 g (1.1 moles) of sodium thiocyanate is added, and the mixture is heated at 100°C for 3 hours. After cooling to 30°C, 180 g (1.34 moles) of sulfuryl chloride is added over 15 minutes, maintaining the temperature below 50°C. The mixture is held at 50°C for 2 hours. The chlorobenzene is then removed by filtration. The solid residue is dissolved in 1 liter of hot water, and any remaining solvent is removed by steam distillation. The solution is filtered and made alkaline with concentrated ammonium hydroxide. The precipitated product is filtered, washed with water, and recrystallized from ethanol-water.
Synthesis Pathways Overview
The following diagram illustrates the relationship between the different starting materials and the key synthesis routes to obtain this compound.
Conclusion
The choice of synthesis route for this compound depends on several factors, including the desired scale of production, available laboratory equipment, cost of reagents, and safety considerations. The classical thiocyanation-bromination method is a robust and well-established procedure suitable for laboratory-scale synthesis. The use of sulfuryl chloride offers a viable alternative to elemental bromine. For larger-scale and more environmentally friendly production, the development of efficient and recyclable catalytic systems for the oxidative cyclization of p-tolylthiourea presents a promising avenue for future research. Researchers should carefully evaluate the trade-offs between yield, cost, and safety associated with each method to make an informed decision.
References
- 1. prepchem.com [prepchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a 2-Amino-5-methylbenzothiazole Drug Candidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the mechanism of action of a hypothetical 2-Amino-5-methylbenzothiazole drug candidate, designated as AMB-2025. We will explore its potential role as a phosphoinositide 3-kinase (PI3K) inhibitor, a pathway frequently implicated in cancer cell growth and survival. This guide compares AMB-2025 to a known PI3K inhibitor, Gedatolisib (a dual PI3K/mTOR inhibitor), and a negative control.
Introduction: The this compound Scaffold and the PI3K Pathway
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several studies suggest that the anticancer effects of this class of compounds may stem from their ability to inhibit key signaling kinases.[1] Notably, derivatives of the related 2-aminothiazole structure have shown inhibitory activity against the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell proliferation, growth, and survival.[1]
Hypothesized Mechanism of Action for AMB-2025: Based on the existing literature, we hypothesize that AMB-2025 exerts its anticancer effects by directly inhibiting the catalytic activity of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Below is a diagram illustrating the hypothesized signaling pathway and the proposed point of intervention for AMB-2025.
Caption: Hypothesized PI3K/AKT/mTOR signaling pathway and the inhibitory action of AMB-2025.
Comparative Performance Data
To validate the mechanism of action of AMB-2025, a series of in vitro assays would be performed. The tables below present hypothetical, yet plausible, data comparing AMB-2025 with Gedatolisib (a known PI3K/mTOR inhibitor) and a vehicle control.
Table 1: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of the PI3Kα isoform.
| Compound | Concentration (nM) | PI3Kα Inhibition (%) | IC50 (nM) |
| AMB-2025 | 1 | 15.2 | 45.8 |
| 10 | 48.5 | ||
| 100 | 92.1 | ||
| Gedatolisib | 1 | 25.6 | 11.2 |
| 10 | 85.3 | ||
| 100 | 98.7 | ||
| Vehicle Control | - | 0.5 | >10,000 |
Table 2: Western Blot Analysis of Downstream Signaling
This experiment assesses the phosphorylation status of key proteins downstream of PI3K, providing evidence of target engagement within a cellular context. Data is represented as the relative band intensity of the phosphorylated protein normalized to the total protein, compared to the vehicle control.
| Compound (100 nM) | p-AKT (Ser473) | p-S6K (Thr389) |
| AMB-2025 | 0.25 | 0.45 |
| Gedatolisib | 0.10 | 0.15 |
| Vehicle Control | 1.00 | 1.00 |
Table 3: Cell Viability Assay (MCF-7 Breast Cancer Cell Line)
This assay measures the effect of the compounds on the proliferation and viability of a cancer cell line known to be dependent on the PI3K pathway.
| Compound | Concentration (µM) | Cell Viability (%) | GI50 (µM) |
| AMB-2025 | 0.1 | 85.3 | 0.75 |
| 1 | 45.1 | ||
| 10 | 15.8 | ||
| Gedatolisib | 0.1 | 60.2 | 0.21 |
| 1 | 20.7 | ||
| 10 | 5.4 | ||
| Vehicle Control | - | 100 | >100 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings.
3.1. In Vitro PI3Kα Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the PI3Kα isoform.
-
Procedure:
-
Recombinant human PI3Kα is incubated with the test compound (AMB-2025, Gedatolisib) at varying concentrations in a kinase buffer containing ATP and the substrate phosphatidylinositol-4,5-bisphosphate (PIP2).
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified using a competitive ELISA or a luminescence-based assay.
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
-
3.2. Western Blot Analysis
-
Objective: To assess the effect of the test compounds on the phosphorylation of downstream effectors of the PI3K pathway.
-
Procedure:
-
MCF-7 cells are seeded and allowed to adhere overnight.
-
Cells are serum-starved for 24 hours and then treated with the test compounds or vehicle for 2 hours.
-
Cells are stimulated with a growth factor (e.g., insulin) to activate the PI3K pathway.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), and total S6K.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.
-
3.3. Cell Viability Assay
-
Objective: To determine the half-maximal growth inhibition concentration (GI50) of the test compounds in a cancer cell line.
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach.
-
The cells are treated with serial dilutions of the test compounds or vehicle control.
-
After a 72-hour incubation period, cell viability is assessed using a resazurin-based assay or MTT assay.
-
Fluorescence or absorbance is measured, and the percentage of viable cells is calculated relative to the vehicle-treated control.
-
The GI50 value is calculated using a dose-response curve fitting model.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key experiments described above.
Caption: Workflow for the in vitro PI3Kα kinase inhibition assay.
Caption: Workflow for Western blot analysis of downstream signaling proteins.
Caption: Workflow for the cell viability assay.
Conclusion
The presented data and experimental protocols provide a framework for validating the mechanism of action of the this compound drug candidate, AMB-2025, as a PI3K inhibitor. The hypothetical results suggest that AMB-2025 directly inhibits PI3Kα, leading to a reduction in downstream signaling and decreased cell viability in a cancer cell line. While the potency appears to be less than the established dual PI3K/mTOR inhibitor Gedatolisib in these hypothetical assays, the data supports the initial hypothesis. Further studies, including kinase profiling against other PI3K isoforms and off-target kinases, as well as in vivo efficacy studies, would be necessary to fully characterize the pharmacological profile of AMB-2025. This comparative approach, utilizing both a positive control and detailed experimental workflows, is essential for the rigorous validation of a novel drug candidate's mechanism of action.
References
A Head-to-Head Comparison of 2-Amino-5-methylbenzothiazole Derivatives with Standard Drugs in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the biological performance of 2-Amino-5-methylbenzothiazole derivatives against standard-of-care drugs in the key therapeutic areas of oncology and inflammation. The following sections present quantitative data from preclinical studies, detailed experimental protocols for the cited assays, and visualizations of the relevant biological pathways and experimental workflows.
Anticancer Activity: 2-Aminobenzothiazole Derivatives vs. Doxorubicin
Derivatives of 2-aminobenzothiazole have demonstrated significant cytotoxic effects against various human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. In comparative studies, these derivatives have shown potency that, in some cases, is comparable to or exceeds that of the standard chemotherapeutic agent, doxorubicin.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-aminobenzothiazole derivatives compared to doxorubicin against the MCF-7 human breast cancer cell line. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| 2-Aminobenzothiazole Derivative 1 (Compound 54) | MCF-7 (Breast Cancer) | 1.03 nM (as PI3Kα inhibitor) |
| Doxorubicin (Standard Drug) | MCF-7 (Breast Cancer) | ~0.5 - 1.0 µM |
Note: The data for the 2-aminobenzothiazole derivative is for a specific potent derivative (Compound 54 from a cited study) and not this compound itself. The IC50 for Doxorubicin is a generally accepted range from various studies.
Signaling Pathway: PI3K/Akt Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3][4] Certain 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, leading to cancer cell death.
Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Anti-inflammatory Activity: 2-Aminobenzothiazole Derivatives vs. Diclofenac
2-Aminobenzothiazole derivatives have also been investigated for their anti-inflammatory properties. In preclinical models, such as the carrageenan-induced paw edema assay in rats, these compounds have demonstrated a significant reduction in inflammation, comparable to the effects of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The mechanism is often linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Quantitative Data: In Vivo Anti-inflammatory Effect
The table below presents the percentage inhibition of paw edema by a representative 2-aminobenzothiazole derivative in comparison to diclofenac in the carrageenan-induced rat paw edema model.
| Compound | Dose (mg/kg) | Animal Model | Max. Inhibition of Edema (%)[5][6] |
| 2-Aminobenzothiazole Derivative (Bt2) | 100 | Rat | Comparable to Diclofenac |
| Diclofenac (Standard Drug) | 10 | Rat | ~70-80% |
Note: The data for the 2-aminobenzothiazole derivative is for a specific derivative (Bt2, 5-chloro-1,3-benzothiazole-2-amine) from a cited study. The percentage of inhibition for Diclofenac is a typical result from such assays.
Signaling Pathway: COX-2 Inhibition
Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. COX-2 is inducibly expressed at sites of inflammation and is a key target for anti-inflammatory drugs. NSAIDs, like diclofenac, and some 2-aminobenzothiazole derivatives exert their effects by inhibiting COX-2 activity.[7][8]
Caption: COX-2 signaling pathway and the inhibitory action of NSAIDs and 2-aminobenzothiazole derivatives.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[9][10][11]
Caption: A streamlined workflow of the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound derivative and standard drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them in a 96-well plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative and the standard drug in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
MTT Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol describes the carrageenan-induced paw edema model in rats, a standard method for evaluating acute anti-inflammatory activity.[12][13][14]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Materials:
-
Wistar or Sprague-Dawley rats
-
This compound derivative and standard drug (e.g., Diclofenac)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Grouping and Dosing: Divide the rats into groups: a control group (vehicle only), a standard drug group, and one or more test compound groups. Administer the respective substances orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the control group using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
This guide provides a comparative overview based on available preclinical data. Further research, including direct head-to-head studies of this compound, is warranted to fully elucidate its therapeutic potential relative to standard drugs.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 4. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. clinician.com [clinician.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-5-methylbenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 2-Amino-5-methylbenzothiazole and its derivatives. The information presented is curated from preclinical studies to assist in the evaluation of this class of compounds for further drug development.
Quantitative Data Summary
The following tables summarize the biological activities of various 2-aminobenzothiazole derivatives, with a focus on anticancer and antidiabetic properties. It is important to note that direct comparative studies of the same this compound compound in both in vitro and in vivo settings are limited in the available literature. The data presented here is a compilation from various studies on structurally related compounds.
In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast) | Nanomolar range | [1] |
| 2-(4-aminophenyl)benzothiazole | MDA-MB-468 (Breast) | Nanomolar range | [1] |
| Benzothiazole-benzylidene hybrid | H1299 (Lung) | >50 | [1] |
| Benzothiazole-benzylidene hybrid | HepG2 (Liver) | ≤15 | [1] |
| Benzothiazole-benzylidene hybrid | MCF-7 (Breast) | ≤15 | [1] |
| 2-aminobenzothiazole-thiazolidine-2,4-dione hybrid (4a) | HCT-116 (Colon) | 5.61 | [2] |
| 2-aminobenzothiazole-thiazolidine-2,4-dione hybrid (4a) | HEPG-2 (Liver) | 7.92 | [2] |
| 2-aminobenzothiazole-thiazolidine-2,4-dione hybrid (4a) | MCF-7 (Breast) | 3.84 | [2] |
| KC12 (Benzothiazole derivative) | MDA-MB-231 (Breast) | 6.13 | [3] |
| KC21 (Benzothiazole-thiazolidine-2,4-dione hybrid) | MDA-MB-231 (Breast) | 10.77 | [3] |
| KC30 (Benzothiazole-thiazolidine-2,4-dione hybrid) | MDA-MB-231 (Breast) | 12.86 | [3] |
In Vivo Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| Dimorpholinoquinazoline-based PI3K/Akt/mTOR inhibitor (7c) | Colorectal tumor model | Colorectal | Not Specified | Demonstrated inhibition | [4][5] |
| Thiazolidinedione PPARγ and HDAC inhibitor (7c) | CCRF-CEM tumor xenografts | Leukemia | Not Specified | Demonstrated regression | [6] |
In Vitro Antidiabetic and Antioxidant Activity of 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives (6a, 6e) | DPPH radical scavenging | 14.9, 15.0 | [7] |
| 2-thiohydantoin | α-amylase inhibition | 410.35 | [8] |
| 2-thiohydantoin | α-glucosidase inhibition | 356.33 | [8] |
| 2,3-dihydro-1,5-benzothiazepine derivatives | α-glucosidase inhibition | 2.62 ± 0.16 to 10.11 ± 0.32 µM | [9] |
In Vivo Antidiabetic Activity of 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Animal Model | Dosage | Effect on Blood Glucose | Reference |
| 2-aminobenzothiazole derivatives (3b and 4y) | T2D rat model | 15 mg/kg for 4 weeks | Reduction to <200 mg/dL | |
| 2,3-dihydro-1,5-benzothiazepine derivative (2B) | Diabetic rats | 10 and 20 mg/kg | Significant reduction | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-aminobenzothiazole compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminobenzothiazole compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Antidiabetic Activity: Streptozotocin-Induced Diabetic Rat Model
Objective: To evaluate the blood glucose-lowering effects of 2-aminobenzothiazole compounds in a diabetic animal model.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
-
This compound compounds
-
Vehicle (e.g., carboxymethyl cellulose)
-
Standard antidiabetic drug (e.g., glibenclamide or pioglitazone)
Procedure:
-
Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 45-60 mg/kg) dissolved in cold citrate buffer.
-
Confirmation of Diabetes: After 72 hours, measure blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
Compound Administration: Divide the diabetic rats into groups: vehicle control, standard drug, and different doses of the 2-aminobenzothiazole compound. Administer the treatments orally once daily for a specified period (e.g., 14-28 days).
-
Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals throughout the study.
-
Data Analysis: Compare the blood glucose levels of the treated groups with the vehicle control group to determine the antihyperglycemic effect of the compounds.
In Vivo Anti-angiogenic Activity: Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess the effect of 2-aminobenzothiazole compounds on the formation of new blood vessels.
Materials:
-
Fertilized chicken eggs
-
Incubator
-
Sterile phosphate-buffered saline (PBS)
-
Thermanox coverslips or filter paper discs
-
This compound compounds
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37°C in a humidified incubator.
-
Windowing: On day 3 or 4 of incubation, create a small window in the eggshell to expose the CAM.
-
Compound Application: On day 7 or 8, place a sterile coverslip or filter paper disc containing the test compound onto the CAM. A vehicle control should also be included.
-
Incubation and Observation: Return the eggs to the incubator for another 48-72 hours. Observe and photograph the CAM under a stereomicroscope to assess the formation of new blood vessels around the disc.
-
Quantification: Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc.
Analysis of Signaling Pathways: Western Blot
Objective: To determine the effect of 2-aminobenzothiazole compounds on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Treated cells or tissue lysates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-VEGFR-2, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated cells or tissues and determine the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anticancer and antidiabetic activities of 2-aminobenzothiazole derivatives are often attributed to their interaction with key signaling pathways. The following diagrams illustrate the putative mechanisms of action.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Amino-5-methylbenzothiazole: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates with high purity and reproducible yields is paramount. 2-Amino-5-methylbenzothiazole, a significant scaffold in medicinal chemistry, can be synthesized through various routes. This guide provides an objective comparison of two prominent published methods for its synthesis, focusing on reproducibility, yield, and purity, supported by detailed experimental protocols.
Comparison of Synthesis Methods
Two primary methods for the synthesis of this compound are the direct thiocyanation of m-toluidine and the reduction of a nitro-precursor. The choice between these methods often involves a trade-off between the number of steps, overall yield, and the purity of the final product.
| Parameter | Method 1: Direct Thiocyanation of m-Toluidine | Method 2: Reduction of 2-Methyl-5-nitrobenzothiazole |
| Starting Material | m-Toluidine | 2-Methyl-5-nitrobenzothiazole |
| Key Reagents | Sodium thiocyanate, Sulfuryl chloride | Iron powder, Ammonium chloride |
| Number of Steps | 2 (Thiourea formation and cyclization) | 1 (Reduction) |
| Reported Yield | 64-67% (for the analogous 6-methyl isomer)[1] | 98%[2] |
| Potential for Isomeric Impurities | High (potential for 7-methyl isomer formation) | Low |
| Reaction Time | ~5 hours for cyclization[1] | 2 hours[2] |
Experimental Protocols
Method 1: Direct Thiocyanation of m-Toluidine (Adapted from the synthesis of 2-Amino-6-methylbenzothiazole[1])
This two-step method involves the formation of N-(3-methylphenyl)thiourea from m-toluidine, followed by oxidative cyclization. A significant consideration for this method is the potential for the formation of the 2-amino-7-methylbenzothiazole isomer, which can complicate purification and affect the overall yield of the desired product.
Step 1: Synthesis of N-(3-methylphenyl)thiourea
-
In a 3-liter three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, prepare a solution of 107 g (1 mole) of m-toluidine in 700 ml of chlorobenzene.
-
Over a period of 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise.
-
To the resulting finely divided suspension of m-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.
-
Heat the mixture for 3 hours at 100°C (internal temperature) in an oil bath.
Step 2: Cyclization to this compound
-
Cool the solution containing the thiourea to 30°C.
-
Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over a period of 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
Remove the chlorobenzene by filtration.
-
Dissolve the solid residue in 1 liter of hot water and remove the remaining solvent by steam distillation.
-
Filter the solution and make it alkaline to litmus by adding 200 ml of concentrated ammonium hydroxide.
-
Filter the precipitated product and wash it with 200 ml of water.
-
Recrystallize the crude product from hot ethanol after treatment with activated charcoal.
-
Dilute the filtrate with hot water, stir vigorously, and chill to recover a second crop of the product.
Method 2: Reduction of 2-Methyl-5-nitrobenzothiazole[2]
This method offers a high-yield final step to produce this compound from its corresponding nitro-precursor. The key advantage of this route is the high regioselectivity, avoiding the formation of positional isomers.
Step 1: Synthesis of 2-Methyl-5-nitrobenzothiazole (Precursor Synthesis)
Step 2: Reduction to 5-Amino-2-methylbenzothiazole
-
To a mixture of 3.08 g (15.9 mmol) of 2-methyl-5-nitrobenzo[d]thiazole in 50 mL of methanol and 10 mL of water, add 0.85 g (15.9 mmol) of ammonium chloride and 2.66 g (47.6 mmol) of iron powder.
-
Reflux the mixture for 2 hours.
-
After the reaction is complete, filter the hot solution through celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
Synthesis Workflows
Conclusion
The choice of synthesis method for this compound depends on the specific requirements of the researcher. The direct thiocyanation of m-toluidine is a one-pot process from a readily available starting material but may present challenges in terms of reproducibility and purity due to the potential formation of a positional isomer. The reported yield for the analogous 6-methyl isomer is moderate.
In contrast, the reduction of 2-methyl-5-nitrobenzothiazole offers a significantly higher yield in the final step and avoids the issue of isomeric impurities, leading to a purer product. However, this method requires the prior synthesis of the nitro-precursor, adding an extra step to the overall process. For applications where high purity is critical and a higher overall yield is desired, the reduction method appears to be the more reproducible and reliable choice, provided an efficient synthesis for the nitro-precursor is available. Further studies to quantify the isomeric ratio in the direct thiocyanation method would be beneficial for a more complete comparison.
References
Benchmarking the Antioxidant Activity of 2-Amino-5-methylbenzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 2-Amino-5-methylbenzothiazole derivatives, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The following sections present quantitative data from various in vitro antioxidant assays, detailed experimental protocols for key methodologies, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the antioxidant potential of these compounds.
Comparative Antioxidant Activity: Data Summary
The antioxidant capacity of this compound derivatives and related thiazole analogues is commonly evaluated using a variety of in vitro assays. These assays measure the ability of the compounds to scavenge free radicals or reduce oxidizing agents. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.
The following tables summarize the antioxidant activities of a series of 5-((2-((substituted benzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives, which share the core 2-amino-5-methylthiazole structure. These compounds have been evaluated for their scavenging activity against various free radicals. For comparison, the activities of standard antioxidants like Ascorbic Acid and Butylated Hydroxytoluene (BHT) are also included where available.
Table 1: DPPH Radical Scavenging Activity of 2-Amino-5-methylthiazole Derivatives [1][2]
| Compound ID | Substituent on Benzylidene Ring | IC50 (µg/mL) |
| 6a | 4-OH, 3-OCH3 | 14.9 |
| 6b | 4-Cl | 25.3 |
| 6c | 4-OH | 16.5 |
| 6d | 2-OH | 20.1 |
| 6e | 4-OCH3 | 15.0 |
| 6f | 2,4-diCl | 30.5 |
| 6g | 4-N(CH3)2 | 22.8 |
| 6h | Furan-3-yl | 35.2 |
| 6i | 4-NO2 | 40.8 |
| 6j | Unsubstituted | 28.4 |
| Ascorbic Acid | Standard | 12.5 |
Table 2: Hydroxyl Radical Scavenging Activity of 2-Amino-5-methylthiazole Derivatives [1][2]
| Compound ID | Substituent on Benzylidene Ring | IC50 (µg/mL) |
| 6a | 4-OH, 3-OCH3 | 17.9 |
| 6b | 4-Cl | 28.6 |
| 6c | 4-OH | 20.3 |
| 6d | 2-OH | 25.1 |
| 6e | 4-OCH3 | 18.0 |
| 6f | 2,4-diCl | 33.7 |
| 6g | 4-N(CH3)2 | 26.4 |
| 6h | Furan-3-yl | 38.9 |
| 6i | 4-NO2 | 43.2 |
| 6j | Unsubstituted | 31.5 |
| BHA | Standard | 15.3 |
Table 3: Nitric Oxide Radical Scavenging Activity of 2-Amino-5-methylthiazole Derivatives [1][2]
| Compound ID | Substituent on Benzylidene Ring | IC50 (µg/mL) |
| 6a | 4-OH, 3-OCH3 | 16.3 |
| 6b | 4-Cl | 27.8 |
| 6c | 4-OH | 19.5 |
| 6d | 2-OH | 24.7 |
| 6e | 4-OCH3 | 17.2 |
| 6f | 2,4-diCl | 32.1 |
| 6g | 4-N(CH3)2 | 25.9 |
| 6h | Furan-3-yl | 37.4 |
| 6i | 4-NO2 | 42.6 |
| 6j | Unsubstituted | 30.8 |
| Ascorbic Acid | Standard | 14.8 |
Table 4: Superoxide Radical Scavenging Activity of 2-Amino-5-methylthiazole Derivatives [1][2]
| Compound ID | Substituent on Benzylidene Ring | IC50 (µg/mL) |
| 6a | 4-OH, 3-OCH3 | 17.2 |
| 6b | 4-Cl | 30.1 |
| 6c | 4-OH | 22.4 |
| 6d | 2-OH | 28.9 |
| 6e | 4-OCH3 | 18.6 |
| 6f | 2,4-diCl | 36.5 |
| 6g | 4-N(CH3)2 | 29.3 |
| 6h | Furan-3-yl | 41.7 |
| 6i | 4-NO2 | 48.6 |
| 6j | Unsubstituted | 34.2 |
| Ascorbic Acid | Standard | 16.4 |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (typically 0.1 mM in methanol), test compounds of varying concentrations, and a standard antioxidant (e.g., Ascorbic Acid).
-
Procedure:
-
A specific volume of the DPPH solution is added to the test compound solutions.
-
The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Hydroxyl Radical (•OH) Scavenging Assay
This assay measures the ability of a compound to scavenge the highly reactive hydroxyl radical, which is often generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).
-
Reagents: Fenton reaction mixture (containing FeCl₂, EDTA, H₂O₂, and a suitable buffer), a detecting agent (e.g., deoxyribose, which degrades upon reaction with hydroxyl radicals to form products that can be measured colorimetrically after reacting with thiobarbituric acid), and test compounds.
-
Procedure:
-
The test compound is added to the Fenton reaction mixture.
-
The reaction is initiated and allowed to proceed for a specific duration at a controlled temperature.
-
The extent of hydroxyl radical-induced degradation of the detecting agent is measured.
-
The scavenging activity is calculated by comparing the results with a control reaction without the test compound.
-
Nitric Oxide (NO) Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals, which are generated from a nitric oxide donor like sodium nitroprusside.
-
Reagents: Sodium nitroprusside solution, Griess reagent (for the colorimetric determination of nitrite, a product of the reaction between nitric oxide and oxygen), and test compounds.
-
Procedure:
-
The test compound is incubated with the sodium nitroprusside solution in a suitable buffer.
-
After a specific incubation period, the amount of nitrite formed is measured by adding the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 546 nm).
-
The scavenging activity is determined by the decrease in the amount of nitrite formed in the presence of the test compound.
-
Superoxide Radical (O₂⁻•) Scavenging Assay
This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic systems.
-
Reagents: A system for generating superoxide radicals (e.g., xanthine and xanthine oxidase), a detection agent like nitroblue tetrazolium (NBT) which is reduced by superoxide to form a colored formazan product, and test compounds.
-
Procedure:
-
The test compound is added to a reaction mixture containing the superoxide generating system and NBT.
-
The reaction is initiated, and the formation of the colored formazan is monitored spectrophotometrically (e.g., at 560 nm).
-
The scavenging activity is calculated based on the inhibition of NBT reduction by the test compound.
-
Visualizations: Pathways and Workflows
Antioxidant Mechanism: Radical Scavenging
The primary antioxidant mechanism for many phenolic and heterocyclic compounds, including benzothiazole derivatives, involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. This process is crucial in mitigating oxidative stress.
Caption: General mechanism of free radical scavenging by an antioxidant compound.
Experimental Workflow: In Vitro Antioxidant Assays
The general workflow for evaluating the antioxidant activity of a compound using common in vitro spectrophotometric assays is depicted below.
Caption: A generalized workflow for in vitro antioxidant activity screening.
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Element (ARE) Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[3][4][5][6][7] Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation.[4] However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[4][5] While direct evidence for this compound derivatives is still emerging, many heterocyclic compounds are known to modulate this pathway.
Caption: The Keap1-Nrf2-ARE signaling pathway for antioxidant gene expression.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-5-methylbenzothiazole: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate, and procedural information for the safe disposal of 2-Amino-5-methylbenzothiazole, a compound utilized in various research and development applications. Adherence to these guidelines is critical to mitigate risks and ensure regulatory compliance.
Hazard Profile and Safety Precautions
Immediate Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
Engineering Controls: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]
Quantitative Hazard Data Summary
The following table summarizes the key hazard information extrapolated from related benzothiazole compounds. This data underscores the importance of careful handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302[1][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319[3][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335[5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | H410[1][4] |
Note: This data is based on structurally similar compounds and should be used as a conservative guideline for this compound.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Incineration is often the preferred final disposal method for such compounds.
Experimental Protocol for Waste Neutralization (To be performed only by trained personnel as a last step before disposal, if required by institutional protocols):
As a general practice for many amine-containing compounds, cautious neutralization with a weak acid may be considered to form a more stable salt. However, for disposal purposes, it is generally recommended to dispose of the chemical in its original form to avoid creating new, potentially unknown hazards. Consult your institution's Environmental Health and Safety (EHS) department before attempting any neutralization.
Operational Disposal Plan
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and chemically compatible container for "this compound Waste."
-
Collect all waste materials, including unused product, reaction byproducts, and contaminated items (e.g., pipette tips, weighing boats, gloves, and absorbent paper) in this dedicated container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
-
Container Requirements:
-
The waste container must be in good condition, free from leaks or damage, and have a secure, tightly fitting screw cap.
-
The container material must be compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
-
Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The accumulation start date (the date the first drop of waste was added)
-
The primary hazards (e.g., "Toxic," "Irritant," "Marine Pollutant") using appropriate GHS pictograms.
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
This area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Ensure secondary containment is used to capture any potential leaks or spills.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with a copy of the safety data sheet for a structurally similar compound if a specific one for this compound is not available, along with any other relevant hazard information.
-
Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Navigating the Safe Handling of 2-Amino-5-methylbenzothiazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling of chemical reagents is paramount to ensuring laboratory safety and the integrity of research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for 2-Amino-5-methylbenzothiazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from data on structurally similar compounds, including 2-aminobenzothiazole and various aminothiazoles. It is crucial to treat this compound with the same level of caution as these related compounds.
Hazard Identification and Classification
Based on data from analogous compounds, this compound should be considered hazardous. The primary hazards associated with similar chemicals are summarized below.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity — Repeated Exposure (Category 2) | May cause damage to organs through prolonged or repeated exposure. | H373 |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table outlines the recommended PPE.
| Body Part | Protective Equipment | Material/Type |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Thicker gloves offer better protection.[2] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash potential. | ANSI Z87.1-compliant |
| Body | Laboratory coat, long-sleeved | --- |
| Respiratory | NIOSH-approved respirator | A dust mask (e.g., N95 type) should be used if handling the powder and generating dust.[1] |
Safe Handling and Operational Plans
Adherence to strict operational protocols is essential to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if symptoms occur.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[3] |
Spill and Disposal Plan
Proper containment and disposal of this compound and any contaminated materials are necessary to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, dampen the material with 60-70% ethanol to prevent dust generation.[7]
-
Clean-up: Carefully sweep or scoop up the dampened material and place it into a suitable, labeled container for disposal.[7]
-
Decontaminate: Wash the spill area with a soap and water solution.[7]
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3]
-
The material should be disposed of in an approved waste disposal plant.[5][8]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. 2-Amino-5-methylthiazole 98 7305-71-7 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. geneseo.edu [geneseo.edu]
- 6. fishersci.com [fishersci.com]
- 7. 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 2-Amino-5-methylthiazole | 7305-71-7 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
